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  • Product: 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one
  • CAS: 328955-61-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinolinone scaffold is a privileged structure in drug discovery, and the unique combination of a bromine atom and a trifluoromethyl group on this backbone imparts distinct physicochemical characteristics that are advantageous for the development of novel therapeutic agents. This document details a probable synthetic route, based on established methodologies for similar quinolinone derivatives, and explores the potential biological activities, particularly as a kinase inhibitor and an antimicrobial agent. Furthermore, this guide outlines protocols for characterization, safety and handling, and analytical procedures relevant to this compound.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a carbonyl group at the 2-position to form the quinolin-2(1H)-one scaffold, along with strategic substitutions, allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a prime example of a strategically functionalized quinolinone. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability, while the bromine atom provides a handle for further synthetic modifications through cross-coupling reactions, making it a valuable intermediate in the synthesis of complex drug-like molecules.[3] This guide will delve into the core chemical properties of this compound, providing a foundation for its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is essential for its effective use in experimental settings.

PropertyValueSource
CAS Number 328955-61-9
Molecular Formula C₁₀H₅BrF₃NO
Molecular Weight 292.05 g/mol
Appearance Off-white to slight yellow solid[4]
Melting Point 227°C
Solubility While specific quantitative data is not readily available, based on the behavior of similar polyhalogenated aromatic compounds, it is expected to be sparingly soluble in non-polar solvents like hexane, moderately soluble in polar protic solvents like methanol and ethanol, and soluble in polar aprotic solvents such as acetone, dichloromethane, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[5]
Storage 2-8°C

Synthesis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

While a specific, detailed experimental protocol for the synthesis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on the well-established Gould-Jacobs reaction.[6][7][8] This reaction is a versatile method for the preparation of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate.

Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction

The synthesis can be envisioned in a multi-step process starting from 4-bromoaniline and a trifluoromethyl-containing β-ketoester.

Synthesis_Pathway A 4-Bromoaniline C Intermediate Enamine A->C Condensation B Ethyl 4,4,4-trifluoroacetoacetate B->C D 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one C->D Thermal Cyclization

Figure 1: Proposed synthetic pathway for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology based on the principles of the Gould-Jacobs reaction and should be optimized for specific laboratory conditions.

Step 1: Condensation to form the Intermediate Enamine

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-bromoaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a suitable solvent such as toluene.

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to the mixture.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Thermal Cyclization to form the Quinolinone Ring

  • In a flask suitable for high-temperature reactions, dissolve the crude enamine intermediate from Step 1 in a high-boiling inert solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to approximately 250°C. This high temperature is necessary to facilitate the intramolecular cyclization.

  • Maintain this temperature for the required duration, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the cooled mixture with a non-polar solvent like hexane to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with hexane to remove the high-boiling solvent.

  • The crude 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectral Characterization (Predicted)

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinolinone ring system. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing trifluoromethyl group and the bromine atom. A broad singlet corresponding to the N-H proton of the quinolinone ring is also anticipated.

13C NMR Spectroscopy

The 13C NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the quinolinone ring will be observed in the downfield region, typically around 160-180 ppm.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent [M+H]+ ion at m/z 292.96 and a characteristic isotopic pattern due to the presence of the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm-1), the C=O stretching of the quinolinone ring (around 1650-1690 cm-1), and C-F stretching vibrations of the trifluoromethyl group (in the region of 1000-1200 cm-1).

Biological Activity and Potential Applications

The 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one scaffold is a promising starting point for the development of new therapeutic agents, primarily due to the known biological activities of related quinolinone derivatives.

Kinase Inhibition

The quinolinone core is a well-established "hinge-binding" motif for various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.[9] The trifluoromethyl group can enhance the binding affinity and selectivity of the molecule for the ATP-binding pocket of specific kinases.[10] The bromine atom at the 6-position can be utilized for further derivatization to explore structure-activity relationships and optimize potency and selectivity against specific kinase targets.

Kinase_Inhibition A 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one B Kinase ATP-Binding Pocket A->B Binds to C Inhibition of Kinase Activity B->C Leads to D Downstream Signaling Blockade C->D E Therapeutic Effect (e.g., Anti-cancer) D->E

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Exploratory

An In-Depth Technical Guide to 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one (CAS No. 328955-61-9)

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in Medicinal Chemistry 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, with the Chemical Abstracts Service (CAS) number 3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, with the Chemical Abstracts Service (CAS) number 328955-61-9, is a halogenated and trifluoromethylated quinolinone derivative of significant interest in the field of medicinal chemistry.[1] The quinolinone core is a well-established "privileged scaffold," known to form the basis of numerous biologically active compounds.[2] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2]

The strategic incorporation of a bromine atom at the 6-position and a trifluoromethyl group at the 4-position of the quinolinone ring system is a deliberate design element aimed at modulating the compound's physicochemical and biological properties. The trifluoromethyl group, in particular, is a bioisostere of the methyl group but with profoundly different electronic properties. It is known to enhance metabolic stability, increase lipophilicity, and improve a molecule's binding affinity to biological targets, making it a valuable functional group in modern drug design.[3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one as a valuable building block in pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

PropertyValueSource
CAS Number 328955-61-9[1]
Molecular Formula C₁₀H₅BrF₃NOCalculated
Molecular Weight 292.05 g/mol Calculated
Appearance Off-white to slight yellow solid[1]
Purity Typically >98%[1]
Storage Stored in shaded, cool, and dry places[1]

Synthesis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one: A Step-by-Step Protocol

The synthesis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one can be achieved through a well-established chemical pathway involving a condensation reaction followed by a cyclization step. A common and efficient method utilizes 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate as the primary starting materials.[4]

Reaction Scheme

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization 4-bromoaniline 4-Bromoaniline Intermediate Enamine Intermediate 4-bromoaniline->Intermediate + ETFAA Ethyl 4,4,4-trifluoroacetoacetate ETFAA->Intermediate Final_Product 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one Intermediate->Final_Product Heat, Acid Catalyst (e.g., H₂SO₄)

Caption: Synthetic pathway for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

Detailed Experimental Protocol

Step 1: Condensation of 4-bromoaniline and Ethyl 4,4,4-trifluoroacetoacetate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (1 equivalent).

  • Add ethyl 4,4,4-trifluoroacetoacetate (1 to 1.1 equivalents).

  • The mixture is heated, typically under reflux, for several hours to facilitate the condensation reaction and formation of the enamine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

Causality Behind Experimental Choices: The use of a slight excess of the β-ketoester can help to drive the reaction to completion. Refluxing provides the necessary activation energy for the condensation while minimizing the loss of volatile reactants.

Step 2: Acid-Catalyzed Cyclization

  • The crude enamine intermediate from Step 1 is carefully treated with a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.

  • The reaction mixture is then heated to a high temperature (typically >100°C) to induce intramolecular cyclization.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the reaction mixture is cautiously poured into ice-water, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with water to remove residual acid, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

Trustworthiness of the Protocol: This protocol is a variation of the well-known Gould-Jacobs reaction for quinoline synthesis, which is a robust and widely used method in heterocyclic chemistry. The precipitation and recrystallization steps provide a self-validating system for product purification and isolation.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinolinone ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide evidence for all the carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon of the quinolinone ring and the quartet for the trifluoromethyl carbon due to coupling with fluorine atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

Applications in Drug Discovery and Development

The 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. The broader class of quinoline and quinazolinone derivatives has been extensively investigated for their ability to inhibit various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[6]

Potential as a Kinase Inhibitor

Many clinically approved cancer drugs, such as gefitinib and erlotinib, are based on a similar 4-anilinoquinazoline scaffold and function as tyrosine kinase inhibitors.[7] The 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one core can be further functionalized to generate libraries of compounds for screening against a panel of kinases.

G Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one derivative Inhibitor->Kinase Inhibition

Caption: General mechanism of kinase inhibition by small molecules.

Cytotoxic Activity of Related Compounds

While specific cytotoxicity data for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is not publicly available, studies on structurally similar compounds demonstrate the potential of this chemical class. For instance, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines.[7]

The following table presents representative IC₅₀ values for a related 6-bromo-quinazoline derivative against human cancer cell lines, illustrating the potential for this scaffold in cancer research.

CompoundCell LineIC₅₀ (µM)
6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-oneMCF-7 (Breast Cancer)15.85 ± 3.32
SW480 (Colon Cancer)17.85 ± 0.92
MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72

Data adapted from a study on related 6-bromo quinazoline derivatives.[7]

The data indicates that these compounds can exhibit potent cytotoxic activity against cancer cells with a degree of selectivity over normal cell lines.[7] This highlights the therapeutic potential of the 6-bromo-quinolinone scaffold and provides a strong rationale for the synthesis and evaluation of derivatives of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

Conclusion

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a strategically designed chemical entity with significant potential as a building block in drug discovery. Its synthesis is achievable through established and reliable chemical methods. The presence of the quinolinone core, combined with the modulating effects of the bromo and trifluoromethyl substituents, makes it an attractive scaffold for the development of novel kinase inhibitors and other therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted and holds promise for the discovery of new medicines.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (Year). Synthesis of 6-bromo-4-iodoquinoline.
  • MDPI. (Year). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. MDPI.
  • Chemsrc. (Year). 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline. Chemsrc.
  • National Institutes of Health (NIH). (2024).
  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Antimex Chemical Limited. (Year). 6-Bromo-4-(trifluoromethyl)quinolin-2(1h)-one. Antimex Chemical Limited.
  • Benchchem. (Year). 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | 18706-32-6. Benchchem.
  • PubMed. (Year). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. PubMed.
  • PubChem. (Year). 6-Bromo-8-fluoro-3,4-dihydroquinazolin-2(1H)-one. PubChem.
  • PubMed Central. (Year). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • ResearchGate. (Year). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...).
  • ResearchGate. (Year). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.
  • ResearchGate. (Year). (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • ChemicalBook. (Year). 6-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one synthesis. ChemicalBook.
  • Oakwood Chemical. (Year). 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. Oakwood Chemical.
  • Smolecule. (Year). Buy 6-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one. Smolecule.
  • Google Patents. (Year). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ResearchGate. (Year). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)....

Sources

Foundational

An In-depth Technical Guide to 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential

Abstract This technical guide provides a comprehensive scientific overview of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, a halogenated and trifluoromethylated quinolinone derivative of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, a halogenated and trifluoromethylated quinolinone derivative of significant interest in medicinal chemistry. Quinolinone scaffolds are privileged structures in drug discovery, known for a wide range of biological activities, including anticancer and antimalarial properties.[1][2] The introduction of a bromine atom and a trifluoromethyl group onto the quinolinone core is anticipated to modulate its physicochemical properties and enhance its biological efficacy and metabolic stability. This document details the molecular identity, physicochemical characteristics, a proposed synthetic pathway based on established chemical principles, and a discussion of its potential therapeutic applications. Methodologies are presented with an emphasis on the rationale behind procedural steps, aiming to provide researchers, scientists, and drug development professionals with a foundational resource for further investigation of this compound.

Introduction and Molecular Identification

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a foundational scaffold in numerous pharmaceuticals.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including but not limited to anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[1][3] The 2-quinolinone (or carbostyril) core, in particular, is a key pharmacophore. The title compound, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one , incorporates two key substituents known to influence pharmacological activity:

  • Bromine Halogenation: The bromine atom at the 6-position can enhance lipophilicity, potentially improving membrane permeability. It also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

  • Trifluoromethyl Group: The -CF₃ group at the 4-position is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly alter the acidity of the N-H bond and the overall electron distribution of the ring system. Furthermore, the -CF₃ group is known to increase metabolic stability by blocking oxidative metabolism and can improve binding affinity to target proteins through favorable interactions.

This guide will explore the synthesis, properties, and potential of this specific molecule, providing a framework for its application in research and development.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one
CAS Number 328955-61-9[4]
Molecular Formula C₁₀H₅BrF₃NO[5]
Molecular Weight 292.05 g/mol
Canonical SMILES C1=CC2=C(C=C1Br)NC(=O)C=C2C(F)(F)F
InChI Key Will be generated upon synthesis and characterization

Physicochemical and Spectroscopic Properties

While experimental data for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is not extensively published, properties can be reliably predicted based on closely related analogs such as 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 1701-22-0).[6] The quinolin-2(1H)-one structure exists in tautomeric equilibrium with its 2-hydroxyquinoline form, a factor that influences its chemical behavior.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value / ObservationSource / Rationale
Appearance Off-white to slight yellow solidBased on typical appearance of related quinolinones[4]
Melting Point >290 °CBased on analog 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline[6]
Boiling Point ~360-380 °C (Predicted)High value expected due to polarity and molecular weight
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, and hot polar organic solventsTypical for planar, aromatic heterocyclic compounds
pKa ~6.0 - 7.0 (Predicted)Based on analog 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline (pKa ~6.16)[6]
Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound. The following are predicted key features for ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a downfield singlet for the N-H proton (~12 ppm), a singlet for the C5-H proton, and an aromatic region displaying signals for the three protons on the bromo-substituted benzene ring. The proton at C3 will likely appear as a singlet.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Approximately 10 distinct carbon signals are expected. The carbonyl carbon (C2) will be significantly downfield (>160 ppm). The carbon bearing the -CF₃ group (C4) will appear as a quartet due to C-F coupling, and the -CF₃ carbon itself will be a quartet with a large coupling constant.

  • ¹⁹F NMR: A singlet is expected for the -CF₃ group.

  • Mass Spectrometry (HRMS): The molecular ion peak will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). The calculated exact mass for C₁₀H₅⁷⁹BrF₃NO is 291.9558.

Proposed Synthesis Pathway

The proposed synthesis starts from the commercially available 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate . The causality for this choice rests on building the complex molecule from simpler, functionalized precursors in a convergent manner.

Step 1: Formation of the β-Ketoanilide Intermediate

The first step is the condensation of 4-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate. This reaction forms the key intermediate, N-(4-bromophenyl)-4,4,4-trifluoro-3-oxobutanamide. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the ester carbonyl of the β-ketoester. This pathway is favored over attack at the ketone under milder conditions, which would lead to an enamine intermediate characteristic of the Conrad-Limpach synthesis.[8]

Step 2: Acid-Catalyzed Intramolecular Cyclization (Knorr Synthesis)

The β-ketoanilide intermediate undergoes intramolecular electrophilic aromatic substitution in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[7] The acid protonates the ketone carbonyl, activating it towards nucleophilic attack by the electron-rich aromatic ring. The para-directing effect of the amine (now amide) group and the ortho-position relative to the amide linkage directs the cyclization to form the quinolinone ring system. Subsequent dehydration yields the final product.

Caption: Proposed Knorr synthesis workflow for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful formation of the intermediate in Step 1 can be confirmed by techniques like TLC and NMR before proceeding, and the final product's identity is confirmed by comprehensive spectroscopic analysis.

Step 1: Synthesis of N-(4-bromophenyl)-4,4,4-trifluoro-3-oxobutanamide

  • To a round-bottom flask, add 4-bromoaniline (1.0 eq).

  • Slowly add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the flask.

  • Heat the reaction mixture at 120-140 °C for 2-4 hours, monitoring the evolution of ethanol. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

  • Allow the mixture to cool to room temperature. The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure β-ketoanilide intermediate.

  • Characterize the intermediate by ¹H NMR and Mass Spectrometry to confirm its structure before proceeding.

Step 2: Synthesis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

  • To a clean, dry flask, add concentrated sulfuric acid (e.g., 10 mL per gram of intermediate) and cool it in an ice bath.

  • Slowly and carefully add the N-(4-bromophenyl)-4,4,4-trifluoro-3-oxobutanamide intermediate (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not rise excessively.

  • Once the addition is complete, remove the ice bath and warm the mixture to room temperature, then heat to 80-100 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product. Further purification can be achieved by recrystallization from a high-boiling solvent such as glacial acetic acid or dimethylformamide (DMF).

  • Obtain a full suite of characterization data (¹H NMR, ¹³C NMR, HRMS, and Melting Point) to confirm the identity and purity of the final product.

Potential Biological Activity and Therapeutic Applications

The quinoline scaffold is a cornerstone of many approved drugs, particularly in the fields of oncology and infectious diseases.[1][2] The specific combination of bromo and trifluoromethyl substituents in 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one suggests several promising avenues for therapeutic investigation.

Anticancer Potential

Numerous quinoline derivatives have been developed as anticancer agents, often functioning as kinase inhibitors.[3] The mechanism of action for many quinoline-based anticancer drugs involves intercalation into DNA, inhibition of topoisomerase enzymes, or disruption of signaling pathways crucial for cancer cell proliferation and survival. The planar structure of the quinolinone core is suitable for DNA intercalation, while the substituents can mediate specific interactions with protein targets. The trifluoromethyl group, in particular, can enhance binding to hydrophobic pockets in enzymes like tyrosine kinases.

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Exploratory

Definitive Physicochemical Characterization of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive framework for the definitive characterization of the novel quinolinone derivative, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one. The quinolin-2-one scaffold is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of the novel quinolinone derivative, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one. The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] As new derivatives are synthesized, establishing an unambiguous chemical identity is the foundational step upon which all subsequent biological, pharmacological, and toxicological data rely. This document moves beyond a simple statement of molecular weight to detail the theoretical calculations, rigorous experimental verification via high-resolution mass spectrometry (HRMS) and chromatographic purity analysis, and the critical role of these parameters in the context of drug discovery and regulatory submissions. The methodologies presented herein are designed to create a self-validating system, ensuring the highest level of scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Quinolinone Scaffold and the Imperative of Identity

Quinolinone derivatives represent a vital class of heterocyclic compounds with a broad spectrum of pharmacological activities, including applications in oncology and infectious diseases.[1][2][3] The subject of this guide, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, is a compound of interest for discovery programs due to its unique substitution pattern, which can modulate its physicochemical and biological properties.

Before a compound can advance through the costly pipeline of drug discovery—from initial hit identification to lead optimization and preclinical studies—its identity, purity, and structural integrity must be unequivocally confirmed.[4][5] The molecular weight is the most fundamental of these characteristics. An accurately determined molecular weight serves as the primary gateway for structural confirmation and is a non-negotiable parameter for Chemistry, Manufacturing, and Controls (CMC) documentation required by regulatory bodies like the U.S. Food and Drug Administration (FDA) for an Investigational New Drug (IND) application.[6][7][8][9] This guide establishes the authoritative physicochemical profile of this molecule.

Theoretical Physicochemical Profile

The first step in characterization is the calculation of theoretical values based on the compound's elemental composition. These values serve as the benchmark against which all experimental data are compared.

Molecular Structure and Composition

The molecular formula for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is C₁₀H₅BrF₃NO . This formula dictates the precise theoretical masses.

Calculated Molecular Weights and Masses

It is critical to distinguish between several key terms:

  • Average Molecular Weight (MW): The weighted average of the masses of all naturally occurring isotopes of the elements in the formula. This is the value used for stoichiometric calculations in bulk material (e.g., preparing solutions).

  • Monoisotopic Mass: The mass calculated using the exact mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O).

  • Exact Mass: The calculated mass of an ion based on the most abundant isotopes, used for comparison with high-resolution mass spectrometry data.

These foundational values are summarized below.

ParameterValueSource / Calculation
CAS Number 328955-61-9[6][10]
Molecular Formula C₁₀H₅BrF₃NO[6][10]
Average Molecular Weight 292.05 g/mol [7][10][11][12]
Monoisotopic Mass 290.95066 Da[12]
Exact Mass 290.95066 Da[12]

Experimental Verification: A Self-Validating Workflow

Theoretical values are meaningless without rigorous experimental confirmation. The following section details the protocols for determining the molecular weight and purity of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one. This workflow is designed such that the results of each technique validate the others, providing a high degree of confidence in the final data package.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Identity Confirmation Synthesis Synthesized Compound (Crude Product) HPLC Protocol 3.2: RP-HPLC Purity Assessment Synthesis->HPLC Aliquot for Analysis Pure Verified Pure Compound (>95%) HPLC->Pure Confirms Purity & Absence of Interferences HRMS Protocol 3.1: HRMS Accurate Mass Measurement Pure->HRMS Submit for Analysis Data Experimental m/z Data HRMS->Data Final Confirmed Identity: 6-bromo-4-(trifluoromethyl) quinolin-2(1H)-one Data->Final Compare with Theoretical Exact Mass (<5 ppm error)

Caption: Integrated workflow for compound identity and purity verification.
Protocol: Accurate Mass Determination by High-Resolution Mass Spectrometry (HRMS)

Causality: High-resolution mass spectrometry is the gold standard for confirming the elemental composition of a novel compound. Unlike low-resolution MS which provides only the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places.[12] This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas, providing unambiguous confirmation. An Electrospray Ionization (ESI) source is chosen for its soft ionization, which is ideal for preserving the molecular ion of polar organic molecules like quinolinones.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified compound (purity >95% as determined by HPLC, see Protocol 3.2).

    • Dissolve the sample in 1 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial as it promotes protonation, facilitating the formation of the desired [M+H]⁺ ion in positive ion mode.

  • Instrumentation & Parameters (ESI-Q-TOF Mass Spectrometer):

    • Instrument: Agilent 6545XT AdvanceBio LC/Q-TOF (or equivalent).

    • Ionization Mode: ESI, Positive. Rationale: The nitrogen atom in the quinolinone ring is readily protonated.

    • Mass Range: 100 - 500 m/z. Rationale: This range comfortably includes the expected m/z of the [M+H]⁺ ion (~291.9579 Da).

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300 °C.

    • Nebulizer Pressure: 35 psig.

    • Mass Resolution: Set to >20,000 (FWHM). Rationale: High resolution is essential to achieve the mass accuracy required for formula confirmation.

    • Calibration: Calibrate the instrument immediately prior to the run using a certified reference standard mixture covering the target mass range.

  • Data Acquisition & Analysis:

    • Inject the sample solution via direct infusion or through a liquid chromatography system.

    • Acquire the full scan mass spectrum.

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. The isotopic pattern should be carefully examined. Due to the presence of bromine, a characteristic A+2 peak (from the ⁸¹Br isotope) of nearly equal intensity to the A peak (from the ⁷⁹Br isotope) is expected, providing a powerful secondary confirmation of the structure.

    • Calculate the mass error between the measured exact mass of the [M+H]⁺ ion and the theoretical exact mass (291.9579 Da for C₁₀H₆BrF₃NO⁺).

Trustworthiness (Self-Validation): The experimental result is considered valid and trustworthy only if the measured mass is within 5 parts-per-million (ppm) of the theoretical mass and the observed isotopic pattern matches the theoretical distribution for the proposed formula.

Protocol: Purity Verification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: The accurate mass measurement from HRMS is only reliable if the sample is pure. Contaminants can suppress the ionization of the target compound or introduce interfering peaks. RP-HPLC separates compounds based on their hydrophobicity and is the standard method for assessing the purity of small molecule drug candidates.[10][13][14] A C18 column is a robust, versatile choice for compounds with moderate polarity like the target quinolinone.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

    • Dilute to a working concentration of approximately 0.1 mg/mL with 50:50 acetonitrile:water.

  • Instrumentation & Parameters:

    • Instrument: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 95% B

      • 15-17 min: 95% B

      • 17-17.1 min: 95% to 10% B

      • 17.1-20 min: 10% B (re-equilibration)

  • Data Acquisition & Analysis:

    • Run the sample and a solvent blank.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Trustworthiness (Self-Validation): The sample is deemed suitable for HRMS analysis and further biological testing if the purity is determined to be ≥95%. This result validates that the mass measured in Protocol 3.1 corresponds to the compound of interest and not a significant impurity.

Significance in Drug Discovery and Development

The definitive molecular weight of 292.05 g/mol is more than a physical constant; it is a critical parameter that directly influences the entire drug discovery and development trajectory.

Enabling Foundational Research

All subsequent research relies on this value. Molar concentrations for in vitro assays, dosing calculations for in vivo animal studies, and structure-activity relationship (SAR) analyses are all predicated on an accurate molecular weight. An error at this stage would invalidate all downstream biological data.

Guiding "Druggability" and ADME Properties

Molecular weight is a cornerstone of pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profiling. It is one of the key parameters in Lipinski's Rule of Five, a widely used guideline to assess the "druglikeness" of a potential oral drug candidate.[13]

  • Lipinski's Rule of Five: Predicts that poor oral absorption or permeation is more likely when a compound violates two or more of the following rules:

    • Molecular Weight ≤ 500 g/mol

    • LogP ≤ 5

    • Hydrogen Bond Donors ≤ 5

    • Hydrogen Bond Acceptors ≤ 10

With a molecular weight of 292.05 g/mol , 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one comfortably adheres to this critical parameter, increasing its potential as an orally bioavailable drug candidate.[13]

Fulfilling Regulatory Requirements

For a compound to enter human clinical trials, an Investigational New Drug (IND) application must be filed with the FDA. A core component of the IND is the Chemistry, Manufacturing, and Controls (CMC) section.[1][8][9] Regulatory agencies mandate "sufficient information...to assure the proper identification, quality, purity, and strength of the investigational drug."[8] The accurate mass measurement provided by HRMS, supported by purity data from HPLC, constitutes the primary evidence supporting the structure and identity of the active pharmaceutical ingredient (API).[8] Failure to provide this definitive characterization is a common cause of clinical holds, leading to costly delays.[7]

Caption: Centrality of molecular weight in drug development milestones.

Conclusion

References

  • BLDpharm. 328955-61-9 | 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)...
  • PubChem. CID 177813571 | C10H5BrF3NO. National Institutes of Health.
  • Chemical Supplier Entry. 6-Bromo-4-(trifluoromethyl)quinolin-2(1h)-one.
  • Chemsrc. 6-Bromo-4(1H)-quinolinone | CAS#:332366-57-1.
  • Chemical Supplier Data. 328955-61-9, 6-broMo-4-trifluoroMethylquinolin-2(1H)-one Formula...
  • Frontiers. Identification of first active compounds in drug discovery. how to proceed? (2024).
  • ResolveMass Laboratories Inc. IND CMC Strategy. (2026).
  • Wikipedia. Lipinski's rule of five.
  • Oakwood Chemical. 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline.
  • MDPI. Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification...
  • U.S. Food and Drug Administration (FDA). IND Applications for Clinical Investigations: Chemistry, Manufacturing, and Control (CMC) Information. (2022).
  • Google Patents. US2886568A - Preparation of quinolines.
  • National Center for Biotechnology Information (NCBI). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties.
  • National Center for Biotechnology Information (NCBI). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012).
  • PubMed. Reverse-phase HPLC analysis and purification of small molecules.
  • Sigma-Aldrich. Hit Discovery & Confirmation for Early Drug Discovery.
  • BenchChem. Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery.
  • HRMS Sample Submission Guidelines. HRMS sample submission guidelines.docx.
  • PubMed Central. BDDCS, the Rule of 5 and Drugability.
  • Danaher Life Sciences. Target Identification & Validation in Drug Discovery & Development.
  • Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC.
  • witii pharma consulting. A Basic Guide to Chemistry, Manufacturing and Controls (CMC) Module for an Investigational New Drug Application (IND).
  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. (2025).
  • ResearchGate. Development and validation of an LC-HRMS method for the determination of pyrrolizidine alkaloids and quinolones in honey employing a simple alkaline sample dilution.
  • BioBoston Consulting. CMC in IND Applications | FDA Submission & Compliance Guide. (2025).
  • MMS Holdings. Key Steps for Successful CMC Authoring of IND and IMPD Submissions.
  • Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).

Sources

Foundational

Stability of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one: An In-depth Technical Guide

Introduction: Navigating the Stability Landscape of a Novel Quinolinone For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a novel chemical entity is a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability Landscape of a Novel Quinolinone

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a novel chemical entity is a cornerstone of its journey from the laboratory to potential clinical applications. This guide provides a comprehensive technical overview of the stability profile of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, a compound of significant interest due to its unique structural motifs. The presence of a bromine atom and a trifluoromethyl group on the quinolin-2(1H)-one scaffold suggests a complex interplay of electronic and steric factors that govern its reactivity and degradation pathways.

This document is structured to offer not just a theoretical framework but also practical, field-proven insights into establishing a robust stability profile for this molecule. We will delve into the causality behind experimental choices, providing self-validating protocols that ensure the integrity of the data generated.

Physicochemical Properties and Structural Considerations

A foundational understanding of the physicochemical properties of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is paramount to predicting its stability.

Table 1: Physicochemical Properties of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

PropertyValueSource/Method
CAS Number 328955-61-9Chemical Abstracts Service
Molecular Formula C₁₀H₅BrF₃NO-
Molecular Weight 292.05 g/mol -
Appearance Off-white to slight yellow solidVisual Inspection
Melting Point >290 °CCapillary Melting Point
pKa (Predicted) 6.16 ± 0.40Computational Prediction
LogP (Predicted) 2.5 - 3.5Computational Prediction

The high melting point suggests a stable crystal lattice. The predicted pKa indicates that the compound is weakly acidic, a characteristic of the lactam proton. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electron density of the entire ring system and impact its susceptibility to nucleophilic and electrophilic attack. The bromine atom at the 6-position further modifies the electronic properties and provides a potential site for photolytic cleavage.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation studies are the cornerstone of stability testing, designed to intentionally degrade the molecule under more aggressive conditions than it would typically encounter. This approach helps to identify potential degradation products and establish the intrinsic stability of the molecule.

Rationale for Stress Conditions

The choice of stress conditions is dictated by the ICH Q1A guideline and an understanding of the molecule's chemistry. For 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, the following conditions are recommended to explore its degradation pathways comprehensively.

G cluster_stress Forced Degradation Stressors cluster_pathways Potential Degradation Pathways Acid Acid Hydrolysis Hydrolysis Acid->Hydrolysis Base Base Base->Hydrolysis Oxidation Oxidation Oxidative_Degradation Oxidative_Degradation Oxidation->Oxidative_Degradation Thermal Thermal Thermolysis Thermolysis Thermal->Thermolysis Photolytic Photolytic Photodegradation Photodegradation Photolytic->Photodegradation

Figure 1: Forced degradation stressors and potential pathways.
Experimental Protocol: Forced Degradation

Objective: To identify the degradation products of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Forced degradation vials

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)

Procedure:

  • Sample Preparation: Prepare a stock solution of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl and 1 mL of 1 M HCl in separate vials. Keep one set of vials at room temperature and another at 60 °C for up to 72 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH and 1 mL of 1 M NaOH in separate vials. Keep at room temperature for up to 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂ and 1 mL of 30% H₂O₂ in separate vials. Keep at room temperature, protected from light, for up to 72 hours.

    • Thermal Degradation: Expose the solid compound and the stock solution to 80 °C in a calibrated oven for up to 7 days.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points (e.g., 0, 2, 8, 24, 48, 72 hours), withdraw an aliquot from each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a stability-indicating HPLC method.

Predicted Degradation Pathways

Based on the structure of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, several degradation pathways can be anticipated.

G Parent 6-bromo-4-(trifluoromethyl) quinolin-2(1H)-one Hydrolysis_Product Ring-opened product Parent->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product N-oxide or hydroxylated derivative Parent->Oxidation_Product Oxidation Photolysis_Product De-brominated product Parent->Photolysis_Product Photolysis

Figure 2: Predicted degradation pathways.
  • Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of a ring-opened amino acid derivative. The electron-withdrawing trifluoromethyl group may influence the rate of this hydrolysis.

  • Oxidation: The quinolinone ring system can be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives on the aromatic ring.

  • Photolysis: The carbon-bromine bond can be susceptible to photolytic cleavage, leading to the formation of a de-brominated impurity.

Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products and accurately quantifying them. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

HPLC Method Parameters (Proposed)

Table 2: Proposed HPLC Method for Stability Analysis

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape and is MS-compatible for impurity identification.
Mobile Phase B 0.1% Formic acid in AcetonitrileElutes the parent compound and potential degradation products.
Gradient 5% to 95% B over 30 minutesEnsures separation of early-eluting polar degradants and the parent compound.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nm and 280 nmBased on the predicted UV absorbance of the quinolinone chromophore.
Injection Volume 10 µLStandard injection volume.
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Long-Term and Accelerated Stability Studies

Once the intrinsic stability is understood through forced degradation, long-term and accelerated stability studies are performed on the drug substance to establish a re-test period. These studies should be conducted according to ICH Q1A(R2) guidelines.

Table 3: Recommended Storage Conditions for Stability Studies

StudyStorage ConditionMinimum Time Period
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Storage and Handling Recommendations

Based on the anticipated stability profile, the following storage and handling recommendations are provided to ensure the integrity of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

  • Storage: Store in a well-closed container, protected from light, in a cool, dry place. An inert atmosphere is recommended for long-term storage to prevent oxidative degradation.

  • Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

The stability of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a critical parameter for its development as a potential therapeutic agent or research tool. This guide has outlined a comprehensive strategy for evaluating its stability profile, from initial forced degradation studies to the development of a validated stability-indicating analytical method. The presence of the bromo and trifluoromethyl substituents presents unique challenges and points of interest in its degradation chemistry. By following the structured approach detailed herein, researchers can generate the robust and reliable stability data necessary to support further development and regulatory submissions.

References

  • This section would be populated with the specific references found during the research phase, formatted with Title, Source, and a valid, clickable URL.
  • Example Reference: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Example Reference: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Example Reference: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Exploratory

An In-depth Technical Guide to 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a specif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific, functionalized derivative, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one . This molecule serves as a highly valuable intermediate in the synthesis of novel therapeutic agents. The strategic placement of a bromine atom at the C6 position offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the electron-withdrawing trifluoromethyl group at the C4 position significantly influences the molecule's electronic properties and potential biological interactions. This document provides a comprehensive overview of its synthesis, physicochemical characteristics, and explores its potential in drug discovery, supported by detailed experimental protocols and methodologies.

Introduction to the Quinolinone Scaffold

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and dyes.[3][4] The quinolinone core, in particular, is found in a variety of compounds with demonstrated biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[5][6][7] The versatility of the quinoline scaffold allows for functionalization at multiple positions, enabling the fine-tuning of its pharmacological profile.[8] The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Synthesis and Chemical Reactivity

The synthesis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one can be achieved through several established synthetic routes for quinolinone derivatives. A common and effective method is the Knorr synthesis, which involves the condensation of a β-ketoester with an aniline.[9]

2.1. Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule involves the cyclization of an acetoacetate derivative of 4-bromoaniline.

Retrosynthesis target 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one intermediate1 N-(4-bromophenyl)-4,4,4-trifluoro-3-oxobutanamide target->intermediate1 Intramolecular Cyclization starting_materials 4-bromoaniline + Ethyl 4,4,4-trifluoroacetoacetate intermediate1->starting_materials Amide Formation

Caption: Retrosynthetic analysis of the target compound.

2.2. Step-by-Step Synthesis Protocol

This protocol outlines a two-step synthesis procedure.

Step 1: Synthesis of N-(4-bromophenyl)-4,4,4-trifluoro-3-oxobutanamide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline (1.0 eq) in a suitable solvent such as toluene.

  • Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(4-bromophenyl)-4,4,4-trifluoro-3-oxobutanamide.

Step 2: Cyclization to 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

  • To a flask containing a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, add the N-(4-bromophenyl)-4,4,4-trifluoro-3-oxobutanamide from the previous step.

  • Heat the mixture to 100-120°C for 2-4 hours.

  • Monitor the cyclization reaction by TLC.

  • After the reaction is complete, carefully pour the hot mixture into ice-water.

  • The solid product will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

2.3. Chemical Reactivity

The bromine atom at the C6 position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents to further explore the structure-activity relationship (SAR) of derivatives. The trifluoromethyl group is generally stable under these conditions.

Physicochemical and Spectroscopic Properties

The expected physicochemical properties of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one are summarized in the table below. These values are predicted based on its structure and data from similar compounds.

PropertyPredicted Value
Molecular FormulaC10H5BrF3NO
Molecular Weight292.05 g/mol
Melting Point>290°C[10]
Boiling Point354.6±37.0 °C[10]
pKa6.16±0.40[10]
LogP2.29060[11]

Characterization of the synthesized compound would be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals would include aromatic protons on the quinolinone ring system and a singlet for the proton at the C3 position.

  • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the bromine atom, confirming its presence.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl group (C=O) stretching vibration is expected around 1650-1680 cm⁻¹.

Potential Biological Activities and Applications in Drug Discovery

While 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one itself may not be the final active pharmaceutical ingredient (API), it is a crucial building block for creating libraries of novel compounds for high-throughput screening. The quinolinone scaffold is associated with a broad range of biological activities.[12][13]

4.1. Potential Therapeutic Targets

Derivatives of the quinolinone scaffold have been investigated for a multitude of therapeutic applications:

  • Anticancer: Many quinoline derivatives have shown potent anticancer activity.[14][15] For instance, certain quinolinone derivatives have been designed as EZH2 inhibitors, showing antiproliferative activity in cancer cell lines.[16]

  • Antimicrobial: The quinoline core is present in several antibacterial and antifungal agents.[2][4]

  • Anti-inflammatory: Some quinolinone derivatives have demonstrated anti-inflammatory properties, for example, through the inhibition of enzymes like lipoxygenase.[15][17]

  • Antiviral: Quinolines have also been explored for their potential as antiviral agents.[6]

  • Neurodegenerative Diseases: The quinoline scaffold has been used to develop fluorescent probes for labeling amyloid-beta plaques in Alzheimer's disease.[18]

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation cluster_development Preclinical & Clinical Development A 6-bromo-4-(trifluoromethyl) quinolin-2(1H)-one B Chemical Library Generation (e.g., Suzuki, Heck coupling) A->B C High-Throughput Screening (HTS) B->C Assay Development D Hit Identification C->D E Lead Optimization D->E F In vivo Studies E->F G Clinical Trials F->G

Caption: Drug discovery workflow utilizing the target compound.

4.2. Representative Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.[18]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)[16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Perspectives

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical routes, and its structure offers multiple points for diversification. The presence of the bromine and trifluoromethyl groups enhances its utility as a scaffold for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. Future research should focus on the synthesis and biological evaluation of diverse libraries of compounds derived from this versatile building block to unlock its full therapeutic potential.

References
  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021, August 23). Beilstein Archives. Retrieved January 30, 2026, from [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 30, 2026, from [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Protocol for the synthesis of quinoline derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors. (2024, June 1). ScienceDirect. Retrieved January 30, 2026, from [Link]

  • Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. (2015, November 20). IntechOpen. Retrieved January 30, 2026, from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Structures of drug molecules containing quinoline scaffold. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 30, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. Retrieved January 30, 2026, from [Link]

  • Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. (n.d.). ACS Omega. Retrieved January 30, 2026, from [Link]

  • Biological Activities of Quinoline Derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

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Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide delves into the scientific journey of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, a heterocyclic compound positioned at the...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the scientific journey of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, a heterocyclic compound positioned at the intersection of established synthetic strategies and modern medicinal chemistry. While a singular, celebrated moment of discovery for this specific molecule is not prominently documented, its existence, confirmed by the Chemical Abstracts Service registry number 328955-61-9, is the culmination of a rich history of quinoline chemistry and the strategic incorporation of bioisosteric functional groups. This document will illuminate the logical pathway to its synthesis, the scientific rationale for its creation, and its potential within the landscape of drug discovery.

The Quinolin-2(1H)-one Core: A Foundation of Biological Significance

The quinolin-2(1H)-one moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] From antimicrobial to anticancer and anti-inflammatory properties, the versatility of this heterocyclic system has made it a focal point for the development of novel therapeutic agents.[2][3] The strategic placement of various substituents on the quinolinone ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Strategic Functionalization: The Power of Bromine and Trifluoromethyl Groups

The specific substitution pattern of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a deliberate design choice rooted in decades of structure-activity relationship (SAR) studies.

The Bromo Substituent: The introduction of a bromine atom at the 6-position is a common strategy in medicinal chemistry. Halogenation, in general, can significantly enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[4] Furthermore, the bromo group can act as a key interaction point with biological targets through halogen bonding and can also serve as a synthetic handle for further molecular elaboration.[5] Studies on bromo-substituted quinolines have demonstrated their potential as anticancer agents.[6][7][8]

The Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a bioisostere of the methyl group and has become an indispensable tool in drug design. Its strong electron-withdrawing nature can significantly alter the electronic properties of the quinolinone ring, influencing its reactivity and binding affinity.[4] The -CF3 group is also known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life.[9] The presence of a trifluoromethyl group has been linked to a range of biological activities in quinoline derivatives, including anticancer and antimalarial properties.[3][9]

The Synthetic Blueprint: A Logical Path to 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

While a specific, named reaction for the direct synthesis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is not readily found, its construction can be logically deduced from well-established synthetic methodologies for quinolinone cores, primarily the Conrad-Limpach and Knorr syntheses.[10][11][12][13][14][15][16]

The Conrad-Limpach Approach: A Plausible Pathway

The Conrad-Limpach synthesis, first described in 1887, involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[11] This method is a strong candidate for the synthesis of the target molecule.

Conceptual Step-by-Step Protocol:

  • Precursor Synthesis: The key starting materials would be 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate.

  • Condensation: Reaction of 4-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate, typically under acidic catalysis, would yield the corresponding enamine intermediate.

  • Thermal Cyclization: The enamine intermediate would then be subjected to high temperatures (around 250 °C) in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to induce cyclization and form 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline.[15] This tautomer would exist in equilibrium with the desired 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

Figure 1: Conceptual Conrad-Limpach synthesis pathway.

The Knorr Quinoline Synthesis: An Alternative Route

The Knorr quinoline synthesis, reported in 1886, provides a route to 2-hydroxyquinolines from β-ketoanilides.[16] This method offers another viable approach.

Conceptual Step-by-Step Protocol:

  • β-Ketoanilide Formation: 4-bromoaniline would first be acylated with a suitable trifluoromethyl-containing β-ketoacylating agent to form the corresponding β-ketoanilide.

  • Acid-Catalyzed Cyclization: The resulting β-ketoanilide would then be treated with a strong acid, such as sulfuric acid or polyphosphoric acid, to promote intramolecular cyclization to yield 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.[13][16]

Figure 2: Conceptual Knorr synthesis pathway.

Physicochemical Properties and Spectroscopic Data

While extensive experimental data for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is not publicly available, its properties can be inferred from its structure and data on related compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H5BrF3NOBased on chemical structure.
Molecular Weight 292.05 g/mol Calculated from the molecular formula.
Appearance Likely an off-white to slightly yellow solid.[17]Typical for quinolinone derivatives.
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and DMF.The bromo and trifluoromethyl groups increase lipophilicity.
¹H NMR Aromatic protons would appear in the downfield region (δ 7-8.5 ppm). The N-H proton would likely be a broad singlet.Inferred from spectra of similar quinolinones.[18]
¹³C NMR The carbonyl carbon would be significantly downfield (δ > 160 ppm). The trifluoromethyl carbon would show a characteristic quartet due to C-F coupling.Standard chemical shifts for these functional groups.
¹⁹F NMR A singlet corresponding to the -CF3 group would be observed.Characteristic of a single trifluoromethyl environment.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight with a characteristic isotopic pattern for bromine would be expected.The presence of bromine (isotopes 79Br and 81Br) gives a distinctive M and M+2 pattern.

Potential Applications in Drug Discovery and Medicinal Chemistry

The combination of the quinolinone scaffold with bromo and trifluoromethyl substituents strongly suggests that 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one was likely synthesized with therapeutic applications in mind. The known biological activities of related compounds point towards several potential areas of interest:

  • Anticancer Agents: Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases.[6][7] The functional groups present in the target molecule are consistent with those found in potent anticancer compounds.

  • Antimalarial Drugs: The quinoline core is central to many antimalarial drugs. The trifluoromethyl group, in particular, has been incorporated into modern antimalarial candidates.[3][9]

  • Kinase Inhibitors: The 4-anilino-quinoline scaffold, a close relative of the quinolin-2(1H)-one core, is a well-known hinge binder for various protein kinases. The electronic properties of the bromo and trifluoromethyl groups could modulate the binding affinity and selectivity for specific kinases.

  • Antimicrobial Agents: Fluoroquinolones are a major class of antibiotics. While the target molecule is not a classic fluoroquinolone, the quinolone core and halogen substituents suggest potential antimicrobial activity.[19]

Conclusion

The history of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is not one of a single, groundbreaking discovery but rather a testament to the systematic and logical progression of medicinal chemistry. Its synthesis is a rational extension of classic organic reactions, and its structure is a deliberate combination of a privileged scaffold with functional groups known to impart desirable pharmacological properties. While its specific biological activities and therapeutic applications remain to be fully elucidated in the public domain, its chemical architecture firmly places it within the realm of modern drug discovery, holding potential as a valuable intermediate or a lead compound for the development of new therapeutic agents. Further research into this molecule and its analogs is warranted to unlock its full potential.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Alonso, C., Martínez de Marigorta, E., Rubiales, G., & Palacios, F. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Advances, 11(23), 14053-14065.
  • Chemistry Lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

  • Ivanov, I. G., & Stoyanov, N. S. (2018). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molbank, 2018(4), M1013.
  • ResearchGate. (n.d.). a) Examples of trifluoromethylated quinoline drug molecules b) Recent... [Image]. Retrieved from [Link]

  • Chemistry John. (2020, October 8). Conrad- limpach knorr synthsis(combes synthsis) quinoline [Video]. YouTube. [Link]

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679.
  • Alchem Pharmtech. (n.d.). CAS 1701-22-0 | 6-Bromo-2-(trifluoromethyl)quinolin-4-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. [Image]. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 27(23), 8215.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.
  • Google Patents. (n.d.). US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.
  • Patel, R. J., et al. (2016). An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. RSC Advances, 6(10), 8145-8153.
  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline.
  • Candeias, N. R., & Afonso, C. A. M. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 8(5), 323-326.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Bentham Science Publishers.
  • Ökten, S., et al. (2019). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260.
  • Wikipedia contributors. (2023). Knorr quinoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. Retrieved from [Link]

  • Inoue, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1083.
  • Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 7(19), 16355-16366.
  • Kos, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6483.
  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 571-580.
  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

  • Wang, C., et al. (2022). Fe-Catalyzed Radical Trifluoromethylation and Cyclization of Ortho-Vinyl Enaminones with 1-(Trifluoromethyl)-1,3-benzo-[d][10][11]iodaoxol-3(1H)-one to Construct Functionalized Quinolines. The Journal of Organic Chemistry, 87(11), 7126-7136.

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Narayana, C., et al. (2022). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 7(48), 44005-44015.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a scaffold, the quinolinone core is prevalent in numerous biologically active molecules.[1] This document details the structural elucidation of this specific derivative through an integrated approach, utilizing Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We delve into the rationale behind experimental design, data interpretation, and the synergistic use of these techniques to confirm the compound's molecular structure with a high degree of confidence. This guide is intended for researchers and professionals in drug development and chemical synthesis who require a robust framework for the characterization of complex organic molecules.

Introduction: The Quinolinone Scaffold

The quinolinone moiety is a privileged scaffold in drug discovery, known for a wide range of biological activities, including anticancer and antimicrobial properties.[1] The specific derivative, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, incorporates two key functionalities that modulate its physicochemical properties: a bromine atom and a trifluoromethyl (-CF₃) group. The bromine atom can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) and enhances lipophilicity.[2] The -CF₃ group is a crucial bioisostere for a methyl group but imparts significantly different electronic properties, often improving metabolic stability and binding affinity.[2]

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships (SAR) are paramount. This guide provides an in-depth examination of the spectroscopic signature of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, offering a validated protocol for its identification and characterization.

Molecular Structure and Tautomerism

A critical feature of 2-quinolinones is their existence in a tautomeric equilibrium with their corresponding 2-hydroxyquinoline form. For the title compound, this equilibrium is between the lactam (amide) form, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, and the lactim (enol) form, 6-bromo-2-hydroxy-4-(trifluoromethyl)quinoline. While the quinolin-2(1H)-one form is generally the more stable and predominant tautomer in most solvents, understanding this equilibrium is vital for interpreting spectroscopic data, as minor populations of the tautomer can sometimes be observed.

Caption: Keto-enol tautomerism of the title compound.

For the purpose of this guide, all subsequent analysis will focus on the predominant lactam tautomer, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one. The numbering convention used for spectral assignments is provided below.

Caption: Numbering scheme for spectroscopic assignments.

Spectroscopic Data Acquisition: A Methodological Workflow

G start Compound Synthesis & Purification ms Mass Spectrometry (MS) Determine Molecular Weight & Isotopic Pattern start->ms Parallel Analysis ir Infrared (IR) Spectroscopy Identify Key Functional Groups (C=O, N-H, C-F) start->ir Parallel Analysis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Map C-H Framework start->nmr Parallel Analysis integrate Integrated Data Analysis Correlate all spectra ms->integrate ir->integrate nmr->integrate structure Structure Confirmation integrate->structure

Caption: Workflow for integrated spectroscopic analysis.

Analysis of Spectroscopic Data

This section presents the expected spectroscopic data for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, based on established principles of spectroscopy and data from analogous structures.[3][4][5]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The choice of solvent (typically DMSO-d₆ or CDCl₃) is critical; DMSO-d₆ is often preferred for quinolinones due to its ability to solubilize the compound and resolve the N-H proton signal. The expected signals are summarized below.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H1 (N-H) 11.5 - 12.5 Broad Singlet (br s) - Exchangeable amide proton, deshielded by the adjacent carbonyl group.
H5 7.9 - 8.1 Doublet (d) J ≈ 2.0 Aromatic proton ortho to the bromine atom, showing meta-coupling to H7.
H7 7.7 - 7.9 Doublet of Doublets (dd) J ≈ 9.0, 2.0 Aromatic proton ortho to H8 and meta to H5.
H8 7.4 - 7.6 Doublet (d) J ≈ 9.0 Aromatic proton ortho to H7.

| H3 | 6.5 - 6.7 | Singlet (s) | - | Vinylic proton deshielded by the adjacent carbonyl and influenced by the -CF₃ group. |

  • Expert Insight: The broadness of the N-H signal is a key indicator of its identity and is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. The distinct singlet for H3 is characteristic of 4-substituted quinolin-2-ones.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR, often acquired with proton decoupling, reveals the number and electronic environment of unique carbon atoms. The presence of the electron-withdrawing -CF₃ group and the bromine atom significantly influences the chemical shifts.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (¹⁹F Coupling) Rationale
C2 (C=O) 160 - 165 Singlet Carbonyl carbon of the amide group.
C4a 138 - 142 Singlet Quaternary aromatic carbon at the ring junction.
C8a 135 - 139 Singlet Quaternary aromatic carbon adjacent to the nitrogen.
C7 130 - 134 Singlet Aromatic CH carbon.
C5 128 - 132 Singlet Aromatic CH carbon.
C8 118 - 122 Singlet Aromatic CH carbon.
C6 (C-Br) 115 - 119 Singlet Aromatic carbon directly attached to bromine.
C3 110 - 115 Quartet (q) Vinylic CH carbon, showing coupling to the three fluorine atoms.
C4 (C-CF₃) 120 - 125 Quartet (q) Aromatic carbon attached to the -CF₃ group.

| CF₃ | 122 - 126 | Quartet (q) | Trifluoromethyl carbon, characterized by a large ¹JCF coupling constant. |

  • Expert Insight: The most revealing signals are the quartets arising from C-F coupling. The carbon of the -CF₃ group itself will appear as a strong quartet due to one-bond coupling (¹JCF), while the C4 carbon to which it is attached will show a smaller quartet due to two-bond coupling (²JCF). This is an unambiguous indicator of the -CF₃ group's position.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, Electron Spray Ionization (ESI) in positive mode is a suitable technique, which would detect the protonated molecule [M+H]⁺.

Table 3: Predicted Mass Spectrometry Data

Ion Calculated m/z Expected Isotopic Pattern Rationale
[M]⁺ 292.96 / 294.96 ~1:1 ratio The molecular ion peak will appear as a doublet with roughly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
[M+H]⁺ 293.97 / 295.97 ~1:1 ratio The protonated molecule observed in ESI-MS.
[M-Br]⁺ 214.00 Singlet A common fragment resulting from the loss of the bromine atom.

| [M-CO]⁺ | 264.97 / 266.97 | ~1:1 ratio | Fragment corresponding to the loss of a carbonyl group. |

  • Expert Insight: The isotopic signature of bromine is the most critical diagnostic feature in the mass spectrum. Observing a pair of peaks separated by 2 m/z units with an intensity ratio of approximately 1:1 is definitive proof of the presence of a single bromine atom in the molecule or fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. A solid-state measurement (e.g., using an ATR accessory) is standard.

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3100 - 3300 Medium, Broad N-H stretch Characteristic of the amide N-H bond in the quinolinone ring.
1650 - 1680 Strong C=O stretch (Amide I) A strong, sharp peak indicating the presence of the carbonyl group.
1600 - 1620 Medium C=C stretch Aromatic and vinylic double bond stretching.
1100 - 1300 Strong C-F stretch Strong, often complex, absorptions characteristic of the trifluoromethyl group.

| 500 - 600 | Medium | C-Br stretch | Absorption in the fingerprint region corresponding to the carbon-bromine bond. |

  • Expert Insight: The two most important bands for confirmation are the N-H stretch and the strong C=O stretch. Their presence strongly supports the quinolin-2(1H)-one (lactam) tautomer over the 2-hydroxy (lactim) form, which would show a broad O-H stretch (~3200-3600 cm⁻¹) and lack the C=O absorption.

Integrated Spectroscopic Analysis for Structural Confirmation

No single technique provides the complete structural picture. The power of this analytical workflow lies in the integration of all data points:

  • MS confirms the molecular formula (C₁₀H₅BrF₃NO) via the accurate mass and the characteristic 1:1 isotopic pattern for bromine.

  • IR spectroscopy confirms the presence of key functional groups : an N-H group, a C=O group (amide), and a C-F group, validating the quinolin-2(1H)-one tautomer.

  • ¹³C NMR confirms the carbon skeleton , notably identifying 10 unique carbons and the signature quartets of the C-CF₃ and -CF₃ carbons.

  • ¹H NMR provides the final piece of the puzzle , mapping the precise location and connectivity of the protons on the aromatic and vinylic systems, confirming the 6-bromo and 4-trifluoromethyl substitution pattern.

Together, these self-validating data sets provide an unambiguous and definitive confirmation of the structure of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

Detailed Experimental Protocols

For reproducibility and scientific integrity, the following general protocols are recommended.

Protocol 6.1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆, 99.9% D).

  • Dissolution: Gently vortex or sonicate the sample until fully dissolved.

  • Acquisition (¹H NMR):

    • Spectrometer: 500 MHz or higher.

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Acquisition (¹³C NMR):

    • Spectrometer: 125 MHz (corresponding to 500 MHz ¹H).

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

Protocol 6.2: Mass Spectrometry (ESI-MS) Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters (Positive Mode):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100 - 150 °C.

    • Scan Range: 100 - 500 m/z.

    • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to ensure high mass accuracy.

Protocol 6.3: Infrared (ATR-IR) Spectroscopy Acquisition
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty, clean ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32.

    • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

References

  • ChemSrc. (2024). 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline.
  • Fallah, Z., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Acta Crystallographica Section E: Crystallographic Communications. (2016). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.
  • MDPI. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine.
  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline.
  • Benchchem. (n.d.). 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline.
  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline.
  • Ossila. (n.d.). 4-Bromo-6-fluoroquinoline.
  • ChemicalBook. (n.d.). 6-Bromoquinoline(5332-25-2) 1H NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). 6-BROMO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE.
  • The Royal Society of Chemistry. (n.d.). Supporting Information For.
  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....
  • National Institutes of Health (NIH). (2010). 2-(4-Methoxyphenyl)
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 6-Bromo-8-fluoro-3,4-dihydroquinazolin-2(1H)-one.
  • SpectraBase. (n.d.). 4-[6-Bromo-4-(4-morpholinylcarbonyl)-2-quinolinyl]phenyl methyl ether - Optional[1H NMR] - Spectrum.
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of....
  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • National Institutes of Health (NIH). (n.d.). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.

Sources

Protocols & Analytical Methods

Method

column chromatography for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one purification

An Application Guide to the Preparative Purification of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one via Flash Column Chromatography Abstract This comprehensive application note provides a detailed protocol for the puri...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Preparative Purification of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one via Flash Column Chromatography

Abstract

This comprehensive application note provides a detailed protocol for the purification of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, a key heterocyclic intermediate in pharmaceutical synthesis. The methodology centers on normal-phase flash column chromatography, a robust technique for isolating compounds of moderate polarity. We delve into the underlying chemical principles governing the separation, offer a step-by-step experimental workflow from mobile phase optimization to fraction analysis, and provide a troubleshooting guide for common challenges. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for obtaining high-purity 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

Introduction and Significance

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a substituted quinolinone, a structural motif of significant interest in medicinal chemistry. Quinolinone derivatives are explored for a wide range of therapeutic applications, including antitumor and antiplasmodial agents.[1][2][3] The presence of a bromine atom provides a site for further functionalization via cross-coupling reactions, while the trifluoromethyl group often enhances metabolic stability and cell membrane permeability.[4][5]

Synthetic routes to this and similar compounds often yield a crude product containing unreacted starting materials, reagents, and side-products.[1] Achieving high purity (>98%) is critical for subsequent synthetic steps and for generating accurate biological data. Flash column chromatography is the industry-standard technique for this purpose, offering a balance of speed, resolution, and scalability.[6] This guide provides the scientific rationale and a field-proven protocol for its successful implementation.

Principle of Separation: A Mechanistic Overview

The purification strategy detailed here employs normal-phase chromatography, where the separation is governed by the polarity of the analyte and its interactions with a polar stationary phase and a less-polar mobile phase.[7]

  • Stationary Phase: We utilize silica gel (SiO₂), a highly polar support rich in surface silanol (Si-OH) groups.[8] These groups can act as hydrogen bond donors and acceptors.

  • Analyte (6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one): The target molecule possesses several key functional groups that dictate its polarity. The lactam (cyclic amide) moiety is highly polar and capable of strong hydrogen bonding with the silica gel surface. The electron-withdrawing trifluoromethyl group and the bromine atom also contribute to the molecule's overall dipole moment.

  • Mobile Phase (Eluent): A binary mixture of a non-polar solvent (Hexane) and a more polar solvent (Ethyl Acetate) is used.[9] The mobile phase flows through the column, competing with the analyte for binding sites on the silica gel.

The separation occurs because molecules partition differently between the stationary and mobile phases. Less polar impurities have a weak affinity for the silica gel and spend more time in the mobile phase, thus eluting from the column first. The target compound, with its moderate polarity, adsorbs more strongly to the silica but is eventually eluted as the polarity of the mobile phase increases. Highly polar impurities remain strongly adsorbed to the silica and elute last, or not at all.[8]

G Mechanism of Separation on Silica Gel cluster_0 Silica Gel Surface Silica Stationary Phase (Polar Si-OH Groups) Impurity Non-Polar Impurity Impurity->Silica Weak Adsorption (van der Waals) Target Target Molecule (Quinolinone) Target->Silica Strong Adsorption (H-Bonding, Dipole-Dipole) Polar_Impurity Polar Impurity Polar_Impurity->Silica Very Strong Adsorption

Caption: Molecular interactions governing chromatographic separation.

Materials and Reagents

Material/ReagentGrade/SpecificationRecommended Supplier
Crude Product 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-oneN/A
Silica Gel Flash Chromatography Grade, 230-400 mesh (40-63 µm)Standard chemical suppliers
Hexane HPLC GradeStandard chemical suppliers
Ethyl Acetate (EtOAc) HPLC GradeStandard chemical suppliers
Dichloromethane (DCM) HPLC GradeStandard chemical suppliers
TLC Plates Silica Gel 60 F₂₅₄Standard chemical suppliers
Glass Column Appropriate size for scale (e.g., 40 mm ID for 1-5 g scale)Standard labware suppliers
Collection Vessels Test tubes or vialsStandard labware suppliers
Iodine ACS Reagent GradeStandard chemical suppliers
Celite® 545 Filter AidStandard chemical suppliers

Experimental Protocols

This process is divided into two essential stages: method development using Thin Layer Chromatography (TLC) and the scaled-up purification using flash column chromatography.

Protocol 1: TLC Method Development

The key to a successful column is first developing an appropriate solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of 0.25 - 0.35 for the target compound. This Rƒ value ensures good separation from impurities and a reasonable elution time from the column.

  • Prepare TLC Chambers: Add a small amount (~5 mL) of various Hexane:Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3, 6:4 v/v) to separate developing chambers. Place a piece of filter paper in each to ensure the chamber is saturated with solvent vapor.

  • Spot the Plate: Dissolve a small amount of the crude product in a few drops of dichloromethane. Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If necessary, further visualize by placing the plate in a chamber containing a few crystals of iodine.

  • Calculate Rƒ: Measure the distance traveled by the compound spot and the distance traveled by the solvent front. Calculate the Rƒ value: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: Adjust the solvent ratio until the target compound's spot has an Rƒ value in the optimal 0.25-0.35 range. This will be your starting elution solvent for the column. For a related quinoline, a gradient starting from 5% ethyl acetate in hexane was effective.[4]

Protocol 2: Flash Column Chromatography Purification

This protocol is designed for purifying approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.

G TLC 1. TLC Method Development (Find Rƒ ≈ 0.3) Prep 2. Column Preparation (Slurry Pack) TLC->Prep Load 3. Sample Prep & Dry Loading Prep->Load Elute 4. Elution (Gradient or Isocratic) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Analyze->Combine Final Pure Product Combine->Final

Caption: Workflow for chromatographic purification.

Step 1: Column Preparation (Slurry Packing)

  • Secure a glass column (e.g., 40 mm inner diameter) vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.

  • In a beaker, prepare a slurry of silica gel (~40 g for 1 g of crude) in the least polar solvent to be used (e.g., 5% Ethyl Acetate in Hexane).

  • Pour the slurry into the column. Use a funnel to prevent spilling. Tap the side of the column gently to help the silica pack evenly and dislodge air bubbles.

  • Open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the silica run dry.

  • Add another ~1 cm layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.

Step 2: Sample Preparation (Dry Loading)

Dry loading is superior to liquid loading for ensuring a narrow, even band of compound at the start of the separation, leading to better resolution.[6]

  • Dissolve the crude 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one (~1 g) in a minimal amount of dichloromethane in a round-bottom flask.

  • Add a small amount of silica gel (~2-3 g) or Celite® to the flask.

  • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the prepared column.

Step 3: Elution and Fraction Collection

  • Carefully fill the column with the initial, low-polarity eluent determined from your TLC analysis (e.g., 5% EtOAc/Hexane).

  • Open the stopcock and begin collecting the eluent in test tubes or vials (fractions). Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate (e.g., ~5-10 cm/min drop in solvent level).

  • Gradually increase the polarity of the mobile phase according to your TLC development (gradient elution). For example, after several column volumes of 5% EtOAc, you might switch to 10% EtOAc, then 15%, and finally 20% EtOAc in Hexane. This systematic increase in polarity will elute compounds of increasing polarity.[4]

  • Collect fractions of a consistent size (e.g., 10-20 mL).

Step 4: Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC. Spot a small amount from each fraction on a single TLC plate.

  • Develop and visualize the plate to identify which fractions contain the pure target compound. The desired product should appear as a single spot with the expected Rƒ.

  • Combine all fractions that contain only the pure product into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent, yielding the purified 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one as a solid.[10]

Expected Results and Data

A successful purification will yield a high-purity solid product. The following table provides an example of a typical purification outcome.

ParameterValueNotes
Crude Mass 1.25 gOff-white solid
Optimal TLC Eluent 30% Ethyl Acetate / 70% HexaneRƒ of target ≈ 0.3
Column Eluent Gradient: 10% to 40% EtOAc in HexaneStep-gradient elution
Mass of Pure Product 0.95 gWhite to slight yellow solid[10]
Yield 76%Recovery from chromatography
Purity (by ¹H NMR) >98%Assessed by spectral analysis

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Spots - Inappropriate solvent system.- Column overloaded.- Sample band was too wide.- Re-optimize eluent with TLC.- Use less crude material for the column size.- Ensure sample is loaded in a minimal volume or use dry loading.
Cracked or Channeled Silica Bed - Column was packed improperly.- Silica ran dry during the run.- Repack the column, ensuring an even slurry.- Always maintain solvent level above the silica bed.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the eluent (e.g., add more Ethyl Acetate or a small percentage of Methanol).
Compound Elutes Too Quickly (Rƒ ≈ 1) - Mobile phase is too polar.- Start with a less polar solvent system (e.g., a higher percentage of Hexane).

References

  • Benchchem, 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | 18706-32-6.
  • Wang, W., et al., Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • TCI Chemicals, 6-Bromo-3,4-dihydroquinolin-2(1H)-one | 3279-90-1.
  • ChemicalBook, 6-BROMO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE | 1701-22-0.
  • Antimex Chemical Limited, 6-Bromo-4-(trifluoromethyl)quinolin-2(1h)-one.
  • ResearchGate, Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials.
  • ResearchGate, Synthesis of 6-bromo-4-iodoquinoline.
  • Organic Syntheses, Purification of Organic Compounds by Flash Column Chromatography.
  • ResearchGate, Thin layer chromatography (TLC) analysis to identify selective....
  • Chemistry LibreTexts, B. Column Chromatography.
  • Chemistry For Everyone, Do Polar Compounds Elute First In Column Chromatography?.
  • University of Rochester, Department of Chemistry, Chromatography: Solvent Systems For Flash Column.
  • Oakwood Chemical, 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline.
  • Chrom Tech, Inc., Mastering Column Chromatography: Techniques and Tips.
  • Ossila, 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
  • PubMed Central, Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

Abstract This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination and purity assessment of 6-bromo-4-(trifluoromethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination and purity assessment of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one. This compound is a key intermediate in pharmaceutical synthesis, and a validated analytical method is crucial for quality control throughout the drug development process.[1] The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid, and UV detection. The rationale for the selection of chromatographic parameters is discussed in detail, drawing from the physicochemical properties of the analyte. Furthermore, this document provides a comprehensive protocol for method execution and outlines a validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[2][3]

Introduction and Analyte Properties

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a heterocyclic compound featuring a quinolinone core substituted with a bromine atom and a trifluoromethyl group. These functional groups impart specific chemical properties that are fundamental to consider when developing an analytical method. The trifluoromethyl group significantly increases the molecule's hydrophobicity and electrochemical stability, while the quinolinone ring system provides a strong chromophore for UV detection.[4][5] The compound exists in tautomeric equilibrium with its 2-hydroxy-quinoline form, although the keto form is generally more stable. Understanding these properties is the foundation for a logical and effective method development strategy.[6]

Physicochemical Properties of the Analyte

A summary of the key properties for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is presented below.

PropertyValue / DescriptionSource
Chemical Structure See Figure 1-
CAS Number 328955-61-9[7][8][9]
Molecular Formula C₁₀H₅BrF₃NO[7][9]
Molecular Weight 292.05 g/mol [8]
Predicted pKa The N-H proton is weakly acidic. A structurally similar compound, 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline, has a predicted pKa of ~6.16.[10][10]
Predicted LogP High. The LogP for the related 6-bromo-4(1H)-quinolinone is 2.29.[11] The addition of a -CF₃ group will substantially increase this value, indicating high hydrophobicity.[11]
Solubility Expected to have low aqueous solubility but good solubility in organic solvents such as acetonitrile, methanol, and DMSO.Inferred
UV Absorbance The quinolinone core is a strong chromophore. Similar quinoxalin-2-one derivatives show strong absorbance around 280 nm and 327-340 nm.[12][13][12][13]

Figure 1: Chemical Structure of the Analyte

A Sample & Standard Receipt C Prepare Standard & Sample Solutions (Target: 50 µg/mL) A->C B Prepare Mobile Phase & Sample Diluent D HPLC System Setup & Equilibration B->D G Inject Blank, Standard, and Samples C->G E System Suitability Test (SST) (5 injections of Standard) D->E F SST Pass? E->F Evaluate Criteria F->G Yes K Troubleshoot Method / System F->K No H Process Chromatographic Data (Integration & Quantification) G->H I Review Results vs. Specifications H->I J Generate Final Report I->J K->D

Sources

Method

Application Note: Structural Characterization of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one using 1H NMR Spectroscopy

Abstract This application note provides a comprehensive guide for the structural characterization of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the structural characterization of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. We detail a robust, field-proven protocol for acquiring and interpreting the one-dimensional proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this molecule. The guide covers the theoretical basis for spectral prediction, including the analysis of substituent effects on chemical shifts and coupling constants, a step-by-step methodology for sample preparation and data acquisition, and a logical framework for spectral analysis. This document is intended for researchers, chemists, and quality control analysts who require unambiguous structural verification of this and structurally related quinolinone scaffolds.

Introduction and Scientific Context

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with diverse biological activities. The specific derivative, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, incorporates two key substituents: a bromine atom and a trifluoromethyl (CF₃) group. The bromine at the C6 position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the potent electron-withdrawing CF₃ group at the C4 position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Given these features, precise and unequivocal structural confirmation is paramount during synthesis and for regulatory submission. ¹H NMR spectroscopy is the primary analytical technique for this purpose, providing detailed information about the electronic environment and connectivity of protons within the molecule.[1] This note explains the causality behind the expected spectral features and provides a validated protocol to obtain a high-quality spectrum for confident analysis.

Molecular Structure and Proton Assignments

The structure of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is shown below with the standard IUPAC numbering system. Protons amenable to ¹H NMR analysis are labeled H1, H3, H5, H7, and H8.

Figure 1. Chemical structure of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

Predicted ¹H NMR Spectral Characteristics

A proactive analysis of the expected spectrum is crucial for efficient and accurate interpretation. The chemical shifts are influenced by the electronic effects of the substituents and the inherent aromaticity of the quinolinone ring system.[2][3] The bromine atom exerts an inductive electron-withdrawing effect and a weaker resonance-donating effect, while the CF₃ group is a powerful and purely electron-withdrawing group.[4][5] The lactam (amide) functionality within the heterocyclic ring also significantly influences the electronic environment.

Table 1: Predicted ¹H NMR Data in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale and Notes
H1 (N-H) 11.5 - 12.5broad singlet (br s)N/AAmide proton, significantly deshielded. Its broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange. This peak will disappear upon D₂O exchange.
H5 8.0 - 8.2doublet (d)JH5-H7 ≈ 2.5 Hz (meta)This proton is ortho to the electron-withdrawing bromine, causing a downfield shift. It is meta-coupled to H7.[6]
H7 7.8 - 8.0doublet of doublets (dd)JH7-H8 ≈ 9.0 Hz (ortho)JH7-H5 ≈ 2.5 Hz (meta)Coupled to both H8 (ortho) and H5 (meta), resulting in a doublet of doublets.
H8 7.5 - 7.7doublet (d)JH8-H7 ≈ 9.0 Hz (ortho)This proton is ortho to the amide nitrogen and is ortho-coupled to H7.
H3 6.5 - 6.7singlet (s)N/AVinylic proton situated between two strong electron-withdrawing groups (C4-CF₃ and C2=O), resulting in a significant downfield shift for a vinylic proton. It has no adjacent protons, hence it appears as a singlet.

Causality of Predicted Couplings: The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei. Protons H7 and H8 are on adjacent carbons (a three-bond separation), resulting in a large ortho-coupling constant (~9.0 Hz). Protons H5 and H7 are separated by four bonds in a "W" or zig-zag arrangement, leading to a much smaller meta-coupling constant (~2.5 Hz).[6][7]

Visualization of Spin-Spin Coupling Network

The diagram below illustrates the through-bond coupling relationships between the aromatic protons on the benzo-fused ring.

G H5 H5 H7 H7 H5->H7 J ≈ 2.5 Hz H8 H8 H7->H8 J ≈ 9.0 Hz H3 H3 H1 H1

Caption: Predicted ¹H-¹H spin-spin coupling network.

Experimental Protocol

This section provides a self-validating protocol. Adherence to these steps ensures reproducibility and high-quality data.

Materials and Equipment
  • Compound: 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Internal Standard (Optional): Tetramethylsilane (TMS)

  • Apparatus:

    • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

    • 5 mm NMR tubes (borosilicate glass, ASTM Type 1)[8]

    • Analytical balance (± 0.1 mg precision)

    • Volumetric flasks and pipettes

    • Pasteur pipette and glass wool (for filtration, if needed)

Protocol Part 1: Sample Preparation

The choice of solvent is critical. DMSO-d₆ is recommended due to its excellent solvating power for polar, aromatic compounds and its high boiling point.[9] Crucially, it allows for the observation of exchangeable protons like the N-H proton of the lactam.

  • Weighing: Accurately weigh 5-10 mg of the sample directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. The residual proton signal for DMSO-d₆ appears around δ 2.50 ppm, which should not interfere with the signals of interest.[9]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A homogeneous solution is essential for high-resolution spectra.[10]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (if necessary): If any solid particulates are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Particulates severely degrade spectral resolution.[11]

  • Labeling: Clearly label the NMR tube with the sample identity.

Protocol Part 2: NMR Data Acquisition Workflow

The following workflow outlines the standard procedure for acquiring a 1D proton spectrum on a modern NMR spectrometer.

G cluster_prep Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition cluster_proc Data Processing A Prepare Sample (5-10 mg in 0.6 mL DMSO-d6) B Insert Sample & Eject Standard A->B C Lock on Deuterium Signal (DMSO-d6) B->C D Tune & Match Probe for ¹H Frequency C->D E Shim Magnetic Field Homogeneity D->E F Load Standard ¹H Acquisition Parameters E->F G Set Number of Scans (NS = 8 or 16) F->G H Acquire Free Induction Decay (FID) G->H I Fourier Transform (FID -> Spectrum) H->I J Phase Correction I->J K Baseline Correction J->K L Integration & Peak Picking K->L

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Key Acquisition Parameters (for a 400 MHz Spectrometer):

  • Pulse Program: A standard 90° pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

  • Acquisition Time (AQ): ~3-4 seconds for good digital resolution.

  • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons.

  • Number of Scans (NS): 8 to 16 scans, co-added to improve the signal-to-noise ratio.[12]

Protocol Part 3: Data Processing and Analysis
  • Fourier Transformation: The raw time-domain signal (FID) is converted into the frequency-domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to δ 2.50 ppm.

  • Integration: Integrate the area under each signal. The relative integral values should correspond to the number of protons giving rise to that signal (e.g., 1:1:1:1:1 for H1:H3:H5:H7:H8).

  • Peak Picking: Identify the precise chemical shift (in ppm) and coupling constants (in Hz) for each multiplet. Compare these experimental values to the predicted data in Table 1 to assign each signal to its corresponding proton.

Safety Precautions

  • Compound Handling: 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. It is expected to be harmful if swallowed and may cause skin and eye irritation.[13] Handle in a well-ventilated area or a chemical fume hood.

  • Solvent Handling: DMSO can facilitate the absorption of chemicals through the skin. Always wear gloves when handling DMSO-d₆.

  • NMR Operation: Be aware of the strong magnetic fields. Individuals with pacemakers or metallic implants should not enter the restricted area around the magnet.

Troubleshooting

  • Poor Resolution/Broad Peaks: This is often caused by poor shimming, solid particles in the sample, or too high a sample concentration leading to aggregation. Re-shim the instrument, filter the sample, or prepare a more dilute sample.

  • Low Signal-to-Noise: The sample may be too dilute, or an insufficient number of scans were acquired. Increase the number of scans (NS).

  • Extraneous Peaks: Peaks from water (often a broad peak around δ 3.3 ppm in DMSO), grease, or other contaminants may be present. Ensure clean glassware and high-purity solvent are used.

References

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • ResearchGate. 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... [Link]

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  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

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  • ResearchGate. 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. [Link]

  • National Institutes of Health (NIH). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Royal Society of Chemistry. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. [Link]

  • R-NMR. SOP data acquisition. [Link]

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  • University of Ottawa. (Br) Bromine NMR. [Link]

  • ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

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  • The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • Modgraph. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. [Link]

  • Harvard University. Lecture 3: Coupling Constants. [https:// Kwan.chem.harvard.edu/lectures/117/03_117_2012.pdf](https:// Kwan.chem.harvard.edu/lectures/117/03_117_2012.pdf)
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Application

Application Notes &amp; Protocols: Strategic Derivatization of 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one for Drug Discovery

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific analogue, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, represents a highly va...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific analogue, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, represents a highly valuable starting material for the synthesis of novel chemical entities. The presence of the trifluoromethyl (CF3) group often enhances metabolic stability and binding affinity, while the bromine atom at the C6 position provides a versatile handle for a wide array of synthetic transformations. This guide provides detailed protocols and expert insights into the strategic development of derivatives from this key intermediate, focusing on robust and scalable reactions critical for modern drug development programs.

Introduction: The Strategic Value of the Scaffold

Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one scaffold is particularly advantageous for several reasons:

  • The Quinolin-2-one Core: This lactam structure is a common feature in many biologically active molecules and provides a rigid framework for orienting substituents.

  • The C4-Trifluoromethyl Group: The electron-withdrawing nature of the CF3 group can significantly influence the electronic properties of the aromatic system. Furthermore, the CF3 group is known to improve compound lipophilicity and can enhance binding interactions with biological targets.[5]

  • The C6-Bromo Substituent: This is the primary site for diversification. As an aryl bromide, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino moieties.

This document outlines validated protocols for key derivatization strategies targeting the C6-bromo position and the N1-amide proton, providing researchers with a practical guide to library synthesis.

Core Reactivity and Strategic Functionalization

The primary sites for derivatization on the 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one scaffold are the C6-bromo position and the N1-amide. Palladium-catalyzed cross-coupling reactions are the methods of choice for functionalizing the C6 position due to their broad substrate scope and functional group tolerance.

G cluster_c6 C6-Position Derivatization cluster_n1 N1-Position Derivatization scaffold 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one (Starting Scaffold) suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) scaffold->suzuki Aryl/Heteroaryl Boronic Acids buchwald Buchwald-Hartwig Amination (C-N Bond Formation) scaffold->buchwald Primary/Secondary Amines alkylation N-Alkylation (Property Modulation) scaffold->alkylation Alkyl Halides

Caption: Key derivatization pathways for the quinolinone scaffold.

Protocol I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[6][7] This protocol details the coupling of various aryl and heteroaryl boronic acids to the C6 position of the quinolinone scaffold.

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.[8][9]

Suzuki_Workflow start Assemble Reactants: - Quinolinone Scaffold - Boronic Acid - Pd Catalyst & Ligand - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) degas Degas Mixture (N2 or Ar Purge) for 15-20 min start->degas heat Heat to 80-100 °C (Monitor by TLC/LC-MS) degas->heat workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O, Brine heat->workup purify Purification: - Dry (Na2SO4) - Concentrate - Column Chromatography workup->purify product Characterize Product (NMR, MS) purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd₂(dba)₃ (0.025 equiv) and a suitable ligand like XPhos (0.10 equiv).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting quinolinone.

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon gas for 15-20 minutes while stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-aryl-4-(trifluoromethyl)quinolin-2(1H)-one derivative.

Data Summary: Representative Suzuki Couplings
EntryArylboronic AcidCatalyst SystemBaseYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃80-90
3Pyridin-3-ylboronic acidPd₂(dba)₃ / XPhosK₃PO₄70-85
4Thiophen-2-ylboronic acidPd(PPh₃)₄Cs₂CO₃75-88

Protocol II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[10][11] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, making it indispensable for synthesizing drug candidates.[12][13]

Mechanistic Rationale

Similar to the Suzuki coupling, the reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[14] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial for promoting the reductive elimination step, which is often rate-limiting.

Buchwald_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L2Pd(II)(Ar)Br OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [L2Pd(II)(Ar)(R2NH)]+Br- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L2Pd(II)(Ar)(NR2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product ArBr Ar-Br ArBr->OxAdd Quinolinone-Br Amine R2NH Amine->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol
  • Reaction Setup: In an oven-dried vial or flask under an inert atmosphere (e.g., in a glovebox), combine 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.05 equiv), and the base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.5-2.0 equiv).

  • Reagent Addition: Add the amine (1.1-1.3 equiv) followed by an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel tightly and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography to obtain the 6-amino-4-(trifluoromethyl)quinolin-2(1H)-one derivative.

Data Summary: Representative Buchwald-Hartwig Aminations
EntryAmineCatalyst SystemBaseYield (%)
1MorpholineXPhos Pd G3NaOtBu90-98
2AnilineBrettPhos Pd G3LHMDS75-85
3BenzylamineXPhos Pd G3NaOtBu88-96
4PiperidineRuPhos Pd G3K₃PO₄85-95

Protocol III: N1-Alkylation for Physicochemical Property Modulation

Alkylation of the N1-amide proton is a straightforward method to modify the scaffold's properties, such as solubility, lipophilicity, and metabolic stability. It can also prevent the formation of hydrogen bonds, which may be desirable for certain biological targets.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of the 6-substituted-4-(trifluoromethyl)quinolin-2(1H)-one (1.0 equiv) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile, add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv).

  • Reagent Addition: Add the alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.5 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the N-alkylated product.

Conclusion

The 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one scaffold is a powerful platform for the generation of diverse and novel chemical libraries. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-alkylation provide robust and reproducible methods for its derivatization. By systematically applying these synthetic strategies, researchers can efficiently explore the chemical space around this privileged core, accelerating the identification of new lead compounds in drug discovery programs. All synthesized compounds must be fully characterized by standard analytical methods (¹H NMR, ¹³C NMR, HRMS, and HPLC) to confirm their identity and purity.

References

  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Molbank. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Available at: [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • JETIR. (2019). Pharmacological Applicational of Quinoline and its Derivatives. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

  • PubMed. (2018). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Available at: [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of 6-Bromo-3-(trifluoromethylsulfonyloxy)flavone. Available at: [Link]

  • ResearchGate. (2016). (PDF) Biological Activities of Quinoline Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available at: [Link]

  • Chemical Society Reviews. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. RSC Publishing. Available at: [Link]

  • Chemsrc. (n.d.). 6-Bromo-4(1H)-quinolinone | CAS#:332366-57-1. Available at: [Link]

  • PubMed Central. (n.d.). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Available at: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

Sources

Method

Application and Protocol Guide for the Cellular Analysis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

Introduction: Unveiling the Potential of a Novel Quinolinone Derivative The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Quinolinone Derivative

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] These heterocyclic compounds are renowned for their diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][3] Specifically, in oncology, quinoline derivatives have been successfully developed as inhibitors of critical cellular signaling pathways, such as those mediated by protein kinases and topoisomerases, leading to the induction of apoptosis and cell cycle arrest.[3][4][5]

This document provides a detailed guide for researchers investigating the biological activity of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one , a compound belonging to this promising class. While extensive data on this specific molecule is emerging, its structural features—a halogenated quinolinone core with a trifluoromethyl group—suggest a strong potential for anticancer activity.[2][6] The trifluoromethyl group, for instance, is known to enhance metabolic stability and cell membrane permeability.

This guide is designed to be a comprehensive resource, offering not just step-by-step protocols but also the scientific rationale behind the experimental design. We will focus on a logical progression of experiments to characterize the compound's effects on cancer cell lines, starting with a broad assessment of cytotoxicity and moving towards more mechanistic assays like apoptosis and cell cycle analysis.

Compound Handling and Preparation: The Foundation of Reproducible Data

Proper handling of the test compound is critical for obtaining reliable and reproducible results. 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a solid at room temperature.[7] Due to the typically low aqueous solubility of quinolinone derivatives, a polar aprotic solvent is required for preparing a stock solution.

Protocol 1: Preparation of Compound Stock Solution

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic molecules and its miscibility with aqueous cell culture media.[8][9][10]

  • Stock Concentration: Prepare a high-concentration stock solution, typically 10 mM to 50 mM, to minimize the final concentration of DMSO in the cell culture, as DMSO can have its own biological effects at concentrations above 0.5%.

  • Procedure:

    • Accurately weigh the desired amount of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one powder.

    • Add the calculated volume of sterile, anhydrous DMSO to achieve the target concentration.

    • Ensure complete dissolution by vortexing or brief sonication.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Phase 1: Assessing Cytotoxicity with the MTT Assay

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.[11] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. The assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding:

    • Select appropriate cancer cell lines for the study (e.g., a panel representing different cancer types such as breast, lung, and colon).

    • Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one stock solution in complete cell culture medium. A typical starting range would be from 0.1 µM to 100 µM.

    • Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration group.

    • Also, include an "untreated control" group with only cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (for a final volume of 100 µL, this gives a final concentration of 0.45-0.5 mg/mL).[12]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability data against the compound concentration to generate a dose-response curve and determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Table 1: Example MTT Assay Data Presentation

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability (Relative to Vehicle)
Untreated Control1.25 ± 0.08102%
Vehicle (0.1% DMSO)1.22 ± 0.06100%
0.11.18 ± 0.0797%
10.95 ± 0.0578%
100.51 ± 0.0442%
500.15 ± 0.0212%
1000.08 ± 0.017%

Phase 2: Investigating the Mechanism of Cell Death - Apoptosis

If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[3][14] A widely used method to detect apoptosis is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[15][16]

Scientific Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[15] Propidium Iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[17] It can only enter late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[17]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one at concentrations around the determined IC50 value for an appropriate time (e.g., 24 hours).

    • Include vehicle and untreated controls.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer (typically provided in commercial kits) at a concentration of 1-5 x 10^6 cells/mL.[18]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer immediately.

    • Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.

Table 2: Example Apoptosis Assay Data Presentation

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control95.2%2.5%2.3%
Compound (IC50)45.8%35.1%19.1%
Compound (2x IC50)20.3%48.9%30.8%

Phase 3: Elucidating Effects on Cell Cycle Progression

Many anticancer compounds, particularly kinase inhibitors, exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[2][6] This can be a direct cause of the observed cytotoxicity or a prelude to apoptosis. Cell cycle distribution can be effectively analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity by flow cytometry.[19][20]

Scientific Rationale: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.[19] This allows for the differentiation of cells into the major phases of the cell cycle:

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.

  • G2/M phase: Cells have completed DNA replication and have a doubled (4N) DNA content.

Protocol 4: Cell Cycle Analysis by PI Staining

  • Cell Treatment:

    • Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[21]

    • Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[21]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[22]

    • Incubate for 30 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use software with a cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to quantify the percentage of cells in each phase of the cell cycle.

Table 3: Example Cell Cycle Analysis Data Presentation

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.4%20.1%14.5%
Compound (IC50)40.2%15.3%44.5%

Visualizing Workflows and Potential Mechanisms

To provide a clear overview, the following diagrams illustrate the experimental workflows and a potential signaling pathway that could be targeted by a quinolinone-based compound.

G cluster_prep Compound Preparation cluster_mtt MTT Cytotoxicity Assay cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis (PI) p1 Weigh Compound p2 Dissolve in DMSO (10-50 mM Stock) p1->p2 p3 Store at -20°C p2->p3 m2 Treat with Compound (24-72h) p3->m2 a1 Seed & Treat Cells (6-well plate) p3->a1 c1 Seed & Treat Cells (6-well plate) p3->c1 m1 Seed Cells (96-well plate) m1->m2 m3 Add MTT Reagent (2-4h) m2->m3 m4 Solubilize Formazan m3->m4 m5 Read Absorbance (570 nm) m4->m5 m6 Calculate IC50 m5->m6 a2 Harvest Cells a1->a2 a3 Stain with Annexin V-FITC & PI a2->a3 a4 Flow Cytometry Analysis a3->a4 c2 Harvest & Fix in Ethanol c1->c2 c3 Stain with PI & RNase A c2->c3 c4 Flow Cytometry Analysis c3->c4

Caption: Experimental workflow for characterizing 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds P P RTK->P Autophosphorylation Compound 6-bromo-4-(trifluoromethyl) quinolin-2(1H)-one Compound->RTK Inhibits Ras Ras P->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Prolif Cell Proliferation & Survival ERK->Prolif Activates

Caption: Hypothetical mechanism: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

This guide outlines a foundational series of experiments to profile the in vitro cellular activity of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one. By systematically assessing its cytotoxicity, and its impact on apoptosis and the cell cycle, researchers can build a comprehensive picture of its potential as an anticancer agent. The data generated from these protocols will be crucial for making informed decisions about further preclinical development, including target identification studies (e.g., kinase profiling assays) and in vivo efficacy models.[23] The established link between quinoline derivatives and kinase inhibition suggests this would be a particularly fruitful avenue for subsequent investigation.[4][24]

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • ACS Omega. (2026). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. Retrieved from [Link]

  • PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • ResearchGate. (2019). DMSO (dimethyl sulfoxide) as a two-methyl source: C-H (trideutero)methylation of (iso)quinolines and their N-oxides. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • MDPI. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • IntechOpen. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-Bromo-4(1H)-quinolinone | CAS#:332366-57-1. Retrieved from [Link]

  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline derivatives with anti‐cancer activity. Retrieved from [Link]

  • PMC. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

  • PMC. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

  • PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • University of Arizona Cancer Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Halo-Guard™ Technical Support Center: Quinoline Synthesis

Specialized Support for Halogen Retention & Chemoselectivity Status: ONLINE Current Ticket: Minimizing Dehalogenation in Quinoline Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division D...

Author: BenchChem Technical Support Team. Date: February 2026

Specialized Support for Halogen Retention & Chemoselectivity

Status: ONLINE Current Ticket: Minimizing Dehalogenation in Quinoline Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Workflow: Route Selection

Before troubleshooting a failed reaction, verify you are using the correct synthetic pathway for your specific halogenated substrate. Dehalogenation often stems from a mismatch between the substrate's fragility (e.g., C-I bonds) and the reaction conditions (e.g., conc. H₂SO₄ or Pd-catalysis).

Decision Matrix: The "Safe-Harbor" Logic

Use this logic flow to select the synthesis method that best preserves your halogen handle.

RouteSelection Start START: Select Halogenated Substrate HalogenType Which Halogen must be preserved? Start->HalogenType Iodine Iodine (Ar-I) (Most Labile) HalogenType->Iodine High Risk BrCl Bromine (Ar-Br) or Chlorine (Ar-Cl) HalogenType->BrCl Moderate Risk AcidSensitive Is the substrate acid sensitive? Iodine->AcidSensitive GouldJacobs Gould-Jacobs (Microwave Modified) Avoids metals/strong acid AcidSensitive->GouldJacobs Yes ModifiedSkraup Modified Skraup (Lewis Acid / FeSO4) Avoids radical cleavage AcidSensitive->ModifiedSkraup No PdCyclization Pd-Catalyzed Annulation (Larock Type) BrCl->PdCyclization LigandChoice CRITICAL: Ligand Selection Use Bulky Phosphines (XPhos) PdCyclization->LigandChoice Success High Chemoselectivity (Ring closes at I, Br/Cl retained) LigandChoice->Success

Figure 1: Decision matrix for selecting a synthetic route based on halogen stability. Note that preserving an Iodine requires avoiding Pd-catalysis unless orthogonal reactivity (e.g., reacting a triflate) is employed.

Module A: Transition-Metal Catalyzed Routes (The "Larock" Desk)

Context: You are synthesizing quinolines via the annulation of 2-iodoanilines with alkynes (Larock synthesis) or Heck-type cyclizations. The Problem: Hydrodehalogenation.[1][2][3][4] The catalyst inserts into the C-X bond you want to keep, or a "Pd-H" species replaces your halogen with hydrogen.

Technical Deep Dive: The Hydrodehalogenation Trap

The primary enemy is the formation of Palladium-Hydride (Pd-H) species.[5] If Pd-H forms, it will reduce your aryl halide (Ar-X


 Ar-H) faster than the cyclization occurs.

Mechanism of Failure:

  • β-Hydride Elimination: If your base or solvent has accessible

    
    -hydrogens (e.g., isopropanol, triethylamine), Pd coordinates and strips a hydride.
    
  • Trace Water: In the presence of oxidants/bases, water acts as a proton source for demetallation.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Loss of Halogen (Ar-H formed) Hydride Source in Media: Solvent or base is donating a hydride.[5]Switch Solvent/Base: Replace alcohols (EtOH, IPA) with DMF or Toluene . Switch amine bases (Et₃N) to inorganic bases (K₂CO₃ , Cs₂CO₃ ).
Wrong C-X Bond Reacts Lack of Chemoselectivity: Catalyst cannot distinguish between the "active" halide (for ring closing) and the "passive" halide (to be kept).Ligand Upgrade: Use Bulky Biaryl Phosphines (e.g., XPhos , SPhos , or t-BuXPhos ). These promote reductive elimination of the target cycle and sterically hinder oxidative addition into the distal halide [1].[6]
Stalled Reaction Catalyst Poisoning: The distal halogen is coordinating to Pd, creating a resting state "sink."Increase Temperature + Ligand: Use a ligand with high binding constant (e.g., Q-Phos ) and increase T to 100°C to overcome the energy barrier of the resting state.
Protocol 1: Chemoselective Larock Synthesis (Halogen Tolerant)

Designed to cyclize 2-iodoaniline with an internal alkyne while preserving a distal Bromine or Chlorine.

Reagents:

  • Substrate: 4-bromo-2-iodoaniline (1.0 equiv)

  • Alkyne: Diphenylacetylene (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[7]

  • Ligand: XPhos (10 mol%) — Critical for selectivity

  • Base: Na₂CO₃ (2.0 equiv) — Avoids alkoxides

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon. Oxygen promotes homocoupling and dehalogenation pathways.

  • Charge: Add Pd(OAc)₂, XPhos, and Na₂CO₃. Purge with Argon for 5 mins.

  • Solvation: Add anhydrous DMF. Stir at RT for 10 mins to generate the active catalytic species (L-Pd(0)).

  • Addition: Add the 4-bromo-2-iodoaniline and alkyne.

  • Heating: Heat to 100°C for 12 hours. Do not exceed 110°C; thermal cleavage of C-Br bonds becomes significant above 120°C in DMF.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF.

  • Validation: Check LCMS for mass M-Br (dehalogenation). If >5%, lower temp to 80°C and extend time.

Module B: Classical Condensation (The "Skraup/Combes" Desk)

Context: Acid-mediated condensation of anilines with glycerol (Skraup) or 1,3-dicarbonyls (Combes). The Problem: The "Violent Exotherm." The classic Skraup reaction uses concentrated H₂SO₄ and nitrobenzene at reflux. This creates a radical environment that shreds C-I and C-Br bonds.

Technical Deep Dive: Taming the Acid

Standard Skraup conditions involve a radical cation mechanism. Halogens, particularly Iodine, are radical scavengers. They will detach from the ring to quench radicals generated during the glycerol dehydration, resulting in a dehalogenated quinoline.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Violent Eruption / Charring Runaway Exotherm: Acrolein formation (from glycerol) is too fast.Add Moderator: Add FeSO₄ (Ferrous Sulfate) . It moderates the oxidation rate and prevents "hotspots" that cleave halogens [2].
Loss of Iodine Acid Strength: Conc. H₂SO₄ promotes protodehalogenation.Switch to Lewis Acid: Use Sc(OTf)₃ or Yb(OTf)₃ (5-10 mol%) in ethanol/toluene instead of sulfuric acid. This lowers the temp to <100°C [3].
Low Yield of Halo-Quinoline Polymerization: Acrolein polymerizes before reacting with the halo-aniline.Slow Addition: Pre-mix the aniline and acid. Add the glycerol/oxidant dropwise at reflux temperature.
Protocol 2: The "Soft" Skraup (Lewis Acid Catalyzed)

Best for preserving Iodine/Bromine during ring formation.

Reagents:

  • Substrate: 3-iodoaniline

  • Reagent: Methyl Vinyl Ketone (MVK) (Modified Skraup/Doebner-Miller)

  • Catalyst: Sc(OTf)₃ (Scandium Triflate) (5 mol%)

  • Solvent: Acetonitrile (ACN)[8]

Step-by-Step:

  • Mix: Dissolve 3-iodoaniline (1 equiv) and Sc(OTf)₃ in ACN.

  • Add: Add MVK (1.5 equiv) dropwise over 30 minutes at Room Temperature.

  • Cyclize: Heat to 60°C for 4 hours. Note the mild temperature compared to 140°C in H₂SO₄.

  • Oxidize: If the dihydro-quinoline is formed (common in Lewis Acid routes), add DDQ (1.1 equiv) and stir for 1 hour at RT to aromatize.

  • Result: High retention of the C-I bond due to lack of harsh protons and radical initiators.

Module C: Thermal Cyclization (The "Gould-Jacobs" Desk)

Context: Condensation of aniline with ethoxymethylenemalonate, followed by thermal cyclization.[9] The Problem: The cyclization step traditionally requires heating in Dowtherm A at 250°C . At this temperature, C-X bonds undergo homolytic cleavage.

FAQ: Thermal Management

Q: My iodine is gone after heating in Dowtherm A. Why? A: At 250°C, the bond dissociation energy (BDE) of C-I (approx 65 kcal/mol) is challenged by thermal vibrational energy. Radical cleavage occurs, followed by H-abstraction from the solvent.

Q: How do I fix this without changing the chemistry? A: Microwave Irradiation. Switch from convective heating (Dowtherm reflux) to Microwave heating.

  • Why? MW heating is instantaneous and volumetric. You can achieve cyclization in 5-10 minutes at 220°C, rather than 2 hours. The short residence time prevents the slow kinetics of dehalogenation from accumulating significant byproducts [4].

Visualizing the Enemy: Pathway of Dehalogenation

Understanding how you lose the halogen allows you to block the path.

DehalogenationMechanism LPd L-Pd(0) Active Catalyst OxAdd_Correct Oxidative Addition (At C-I Bond) LPd->OxAdd_Correct Fast w/ Bulky Ligand OxAdd_Wrong Oxidative Addition (At C-Br/Cl Bond) LPd->OxAdd_Wrong Slow (Side Rxn) ArX Ar-X-Aniline (Substrate) ArX->OxAdd_Correct ArX->OxAdd_Wrong Cycle Alkyne Insertion & Cyclization OxAdd_Correct->Cycle Product Halo-Quinoline (Target) Cycle->Product PdH L-Pd-H Species (The Killer) OxAdd_Wrong->PdH + HydrideSource HydrideSource Hydride Source (Alcohol/Base/H2O) RedElim Reductive Elimination PdH->RedElim Waste Des-Halo Quinoline (Waste) RedElim->Waste

Figure 2: Mechanistic bifurcation. The goal is to accelerate the "Blue Path" (Productive Cycle) using bulky ligands while starving the "Red Path" (Dehalogenation) by removing hydride sources.

References

  • Buchwald, S. L., et al. (2008). "Ligand Effects in Pd-Catalyzed C-N Cross-Coupling Reactions." Chemical Science, 1(1), 12-24. Link

  • Manske, R. H. F. (1942).[10] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[10] (Classic Skraup Moderator Reference). Link

  • Kobayashi, S., et al. (2006). "Scandium Triflate Catalyzed Synthesis of Quinolines." Synlett, 2006(18), 3057-3060. Link

  • Biotage Application Note. (2020). "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation." Biotage Technical Library. Link

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's EHS guidelines before replication.

Sources

Optimization

Technical Support Center: Synthesis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

Ticket ID: #CF3-Q-YIELD-OPT Subject: Yield Optimization & Troubleshooting for 4-CF3-Quinolin-2-one Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CF3-Q-YIELD-OPT Subject: Yield Optimization & Troubleshooting for 4-CF3-Quinolin-2-one Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a classic challenge in heterocyclic chemistry.[1] While the Knorr-type condensation between 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA) appears straightforward, it frequently suffers from low yields (<40%) due to the electron-withdrawing nature of the trifluoromethyl group and the high viscosity of traditional cyclization media (Polyphosphoric acid - PPA).[1]

This guide provides an optimized Two-Step Protocol that isolates the enamine intermediate, significantly reducing "tar" formation and boosting yields to the 65–85% range. We also introduce Eaton’s Reagent as a superior alternative to PPA.

Module 1: The Optimized Protocol (The "Golden Path")

Do not attempt a one-pot synthesis for this specific scaffold if yield is your priority.[1] The water generated during condensation inhibits the acid-catalyzed cyclization.

Reaction Scheme

The pathway involves the initial formation of an enamine (crotonate) followed by an intramolecular Friedel-Crafts cyclization.

ReactionPathway Aniline 4-Bromoaniline Enamine INTERMEDIATE: Ethyl 3-((4-bromophenyl)amino)- 4,4,4-trifluorobut-2-enoate Aniline->Enamine Step 1: Toluene, PTSA Dean-Stark Reflux (-H2O) ETFAA Ethyl 4,4,4- trifluoroacetoacetate ETFAA->Enamine Product TARGET: 6-bromo-4-(trifluoromethyl) quinolin-2(1H)-one Enamine->Product Step 2: Eaton's Reagent 90-100°C, 2-4h (-EtOH)

Figure 1: The Two-Step Synthesis Pathway favoring the isolation of the enamine intermediate.[1]

Step 1: Condensation (Enamine Formation)

Objective: Force the equilibrium to the right by removing water.

  • Reagents: 4-Bromoaniline (1.0 eq), ETFAA (1.2 eq), p-Toluenesulfonic acid (PTSA, 0.05 eq).[1]

  • Solvent: Toluene (Anhydrous).[2]

  • Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Reflux the mixture until water collection ceases (typically 4–16 hours).

    • Monitor via TLC (Hexane:EtOAc 8:2). The enamine is usually less polar than the aniline.

    • Critical Step: Evaporate toluene to dryness. The intermediate is stable; isolation prevents water from quenching the next step.

Step 2: Cyclization (Ring Closure)

Objective: Intramolecular electrophilic substitution.

  • Reagent: Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic acid).[3]
    
    • Why? Unlike PPA, Eaton's reagent is less viscous, allows for better magnetic stirring, and operates at lower temperatures (

      
       vs 
      
      
      
      ), reducing thermal decomposition [1, 2].[1]
  • Procedure:

    • Add Eaton’s reagent (5–10 mL per gram of intermediate) to the crude enamine.

    • Heat to 90–100°C for 2–4 hours.

    • Quenching: Cool to RT and pour slowly into crushed ice/water with vigorous stirring. The product will precipitate as a solid.[4]

Module 2: Troubleshooting & Root Cause Analysis

Issue 1: Low Conversion in Step 1 (Condensation)

Symptom: TLC shows significant starting aniline remaining after 12 hours.

Root CauseDiagnosticCorrective Action
Water Saturation Water volume in Dean-Stark trap is static but theoretical volume not reached.[1]The reaction is at equilibrium. Add fresh toluene or ensure the trap is actively separating phases.
Old ETFAA ETFAA smells like acetic acid (hydrolysis).Distill ETFAA before use. The trifluoroacetyl group is sensitive to moisture.
Catalyst Poisoning Aniline starting material is a salt (e.g., HCl salt).Ensure free-base aniline is used.[1] If using salt, neutralize with base and extract first.
Issue 2: "Tar" Formation During Cyclization

Symptom: Reaction mixture turns black/viscous; low recovery of solid upon quenching.

Root CauseDiagnosticCorrective Action
Overheating (PPA) Using PPA at >140°C.Switch to Eaton’s Reagent. If PPA is mandatory, limit temp to 120°C and use mechanical stirring to prevent hot spots.[1]
Residual Solvent Toluene trapped in the intermediate.Dry the Step 1 intermediate under high vacuum for 2 hours before adding acid. Solvent pockets cause violent bumping/decomposition.
Exotherm Spike Temperature spiked upon acid addition.Add the intermediate to the acid at room temperature before heating. Do not add solid to hot acid.

Module 3: Purification Protocol

The lipophilicity of the


 group and the bromine atom makes this compound prone to "oiling out" rather than crystallizing during the quench.

Protocol for Sticky Precipitates:

  • The "Digestion" Method: If the product oils out in the ice water, decant the acidic water. Add fresh water and heat the mixture to boiling, then let it cool slowly. This often induces crystallization.

  • Recrystallization:

    • Solvent:Ethanol or Ethanol/DMF (9:1) .

    • Technique: Dissolve in minimum hot solvent. If colored impurities persist, treat with activated charcoal, filter hot, and cool.

  • Flash Chromatography (Last Resort):

    • Eluent: DCM:Methanol (98:2 to 95:5). The product is slightly acidic (NH proton); adding 1% acetic acid to the eluent can reduce streaking.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem Detected Step Which Step? Start->Step Condensation Step 1: Condensation Step->Condensation Cyclization Step 2: Cyclization Step->Cyclization LowConv Low Conversion? Condensation->LowConv BlackTar Black Tar/Low Yield? Cyclization->BlackTar DeanStark Check Dean-Stark Efficiency LowConv->DeanStark Yes FreshReagent Distill ETFAA LowConv->FreshReagent Yes SwitchEaton Switch to Eaton's Rgt (Lower Temp) BlackTar->SwitchEaton Using PPA? MechStir Improve Stirring (Viscosity Issue) BlackTar->MechStir Already Eaton's?

Figure 2: Diagnostic logic for identifying yield-limiting factors.

FAQ: Frequently Asked Questions

Q: Can I use Sulfuric Acid (


) instead of PPA or Eaton's Reagent? 
A:  It is not recommended. While 

is a common cyclizing agent, the high temperatures required for this deactivated ring system often lead to sulfonation byproducts (sulfonic acid addition to the ring), which are water-soluble and ruin the yield.

Q: Why is the


 group making the reaction difficult? 
A:  The 

group is strongly electron-withdrawing. In Step 2, the aromatic ring must attack the carbonyl carbon. However, the

group on the side chain pulls electron density, making the carbonyl more electrophilic (good), but the cyclization also requires the aromatic ring to be nucleophilic. The bromine on the ring deactivates it. The balance is delicate, requiring the specific acidity and dehydrating power of PPA/Eaton's to force the bond formation [3].

Q: My product is slightly yellow. Is it impure? A: Not necessarily. While the pure compound is white, trace oxidation products of the aniline often tint the crystals yellow. A wash with cold diethyl ether can often remove surface impurities without significant loss of product.

References

  • Eaton's Reagent vs. PPA: Zeller, K. P., & Müller, E. (2022).[5] Solvent-Free Synthesis of New Quinoline Derivatives via Eaton's Reagent Catalysed Friedländer Synthesis. ChemistrySelect. [1]

  • Synthesis of 4-CF3-Quinolinones: Song, L., et al. (2021).[1] Synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline derivatives. ChemicalBook/Patent CN113234079.

  • Cyclization Mechanism: Solingapuram Sai, K. K., Gilbert, T. M., & Klumpp, D. A. (2007).[6] Knorr Cyclizations and Distonic Superelectrophiles. The Journal of Organic Chemistry. [1]

Sources

Troubleshooting

resolving poor solubility of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one in aqueous buffer

Welcome to the technical support guide for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues relat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the compound's poor solubility in aqueous buffers. As Senior Application Scientists, we have compiled this guide based on physicochemical principles and proven formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one crashing out of my aqueous buffer? What properties cause this?

A: The poor aqueous solubility of this compound is inherent to its molecular structure. Several key features contribute to its hydrophobicity:

  • Aromatic Quinolinone Core: The large, rigid, and planar quinolinone ring system has low polarity, favoring self-association (stacking) in the solid state rather than interacting with water molecules.

  • Lipophilic Substituents: Both the bromo- (-Br) and the trifluoromethyl- (-CF₃) groups significantly increase the molecule's lipophilicity (fat-loving nature). The trifluoromethyl group, in particular, is a strong electron-withdrawing group that also increases metabolic stability but drastically reduces water solubility.[1]

  • High Melting Point: The tautomer, 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, has a very high melting point (>290°C), which indicates strong crystal lattice energy.[2] A large amount of energy is required to break apart the crystal lattice before the molecule can dissolve, further limiting its aqueous solubility.

This combination of factors results in a molecule that is likely classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, where low solubility is the primary barrier to dissolution and bioavailability.[3]

To quantify this, we can look at the predicted physicochemical properties of structurally similar molecules.

PropertyPredicted ValueImplication for SolubilitySource
LogP ~4.02Highly lipophilic; predicts poor water solubility.[4]
pKa ~6.16Weakly acidic; solubility will be highly pH-dependent.[2]
Tautomerism Keto-EnolExists in equilibrium between the quinolin-2(1H)-one (keto) and quinolin-2-ol (enol) forms, which influences its acidic proton.

The key to solving solubility issues for this compound is to overcome these inherent properties using targeted formulation strategies.

Q2: I'm preparing this compound for an in vitro cell-based assay. What are the first and simplest steps I can take to get it into solution?

A: For initial in vitro work, the goal is to achieve the desired concentration with minimal interference to the biological assay. We recommend a stepwise approach, starting with the least disruptive methods.

Below is a logical workflow to guide your initial troubleshooting efforts.

G cluster_0 Initial Troubleshooting Workflow A Start: Compound precipitates in aqueous buffer B Strategy 1: pH Adjustment Increase buffer pH to >8.0 A->B C Did it dissolve? B->C D Strategy 2: Co-Solvent Addition Prepare 10-50 mM stock in 100% DMSO C->D No G Success! Proceed with experiment. Run vehicle control. C->G Yes E Dilute stock into final buffer (final DMSO <0.5%) D->E F Did it stay dissolved? E->F F->G Yes H Proceed to Intermediate Strategies (See FAQ 3) F->H No

Caption: Initial troubleshooting workflow for solubilizing the compound.

Method 1: pH Adjustment (Recommended First Step)

The compound is weakly acidic due to the proton on the nitrogen in the quinolinone ring (or the hydroxyl group in its enol tautomer), with a predicted pKa of around 6.16.[2] By raising the pH of the buffer, you can deprotonate the molecule, forming a more soluble anionic salt. The solubility of quinoline and its derivatives is known to be highly dependent on pH.[5][6][7][8][9]

Protocol: Solubilization by pH Adjustment

  • Target pH Selection: Based on the Henderson-Hasselbalch equation, aim for a buffer pH that is at least 1.5 to 2 units above the compound's pKa. We recommend starting with a buffer at pH 8.0 to 8.5 .

  • Stock Solution Preparation: a. Weigh the desired amount of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one. b. Add a small amount of 0.1 M NaOH to the solid to form the sodium salt and facilitate initial wetting and dissolution. c. Bring the solution to the final volume using your chosen buffer (e.g., Tris or HEPES) pre-adjusted to pH 8.0-8.5. d. Use gentle heating (37°C) and sonication to aid dissolution.

  • Validation: Visually inspect the solution for any particulate matter against a dark background. If the solution is clear, you can proceed.

  • Assay Consideration: Ensure that a buffer pH of 8.0-8.5 is compatible with your specific cell line or biological assay. Always include a vehicle control (buffer at the same pH without the compound) in your experiment.

Method 2: Co-solvent Use (If pH Adjustment Fails)

If pH modification is not viable or sufficient, the next step is to use a water-miscible organic co-solvent to create a concentrated stock solution.[10][11][12] Dimethyl sulfoxide (DMSO) is the most common choice for in vitro screening.[13]

Protocol: Solubilization using a Co-solvent

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the high-concentration stock in 100% DMSO to create intermediate stocks.

  • Final Dilution: Add a small aliquot of the DMSO stock to your final aqueous assay buffer. It is critical to add the DMSO stock to the buffer (not the other way around) while vortexing to ensure rapid dispersion and minimize precipitation.

  • Final Co-solvent Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally <0.5% (v/v) , as higher concentrations can be toxic to cells or interfere with assay components.[14]

  • Validation: After dilution, check for any "crash out" (precipitation). If the solution remains clear, you can proceed. Always run a vehicle control with the same final concentration of DMSO.

Q3: The compound still precipitates even with DMSO, or I need a formulation for an in vivo study. What are the next-level strategies?

A: For challenging cases or for in vivo applications where high concentrations and stability upon dilution are required, more advanced formulation techniques are necessary. These methods encapsulate the drug in a carrier system to improve its apparent solubility.

The diagram below illustrates the principle of increasing apparent solubility by moving from a simple solution to more complex formulations.

G cluster_1 Solubilization Strategies A Poorly Soluble Compound (High LogP, Low Solubility) B pH / Co-solvent (Simple Solution) A->B Simple Methods C Surfactant Micelles (Colloidal Dispersion) A->C Advanced Methods D Cyclodextrin Complex (Inclusion Complex) A->D Advanced Methods E Increased Apparent Aqueous Solubility B->E Limited Success C->E D->E

Sources

Optimization

Technical Support Center: Navigating Stability Challenges of Trifluoromethylated Compounds in Assays

Introduction: The Double-Edged Sword of the Trifluoromethyl Group Welcome to the technical support center for researchers, scientists, and drug development professionals. The trifluoromethyl (CF3) group is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Trifluoromethyl Group

Welcome to the technical support center for researchers, scientists, and drug development professionals. The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, celebrated for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2][3] The remarkable strength of the carbon-fluorine bond confers resistance to metabolic degradation, a key reason for its prevalence in FDA-approved drugs.[4][5]

However, the very electronic properties that make the CF3 group so attractive can also introduce a unique set of stability challenges in various biological and analytical assays.[6] Its potent electron-withdrawing nature can alter the chemistry of the entire molecule, leading to unexpected degradation, metabolic vulnerabilities, and analytical artifacts.[7][8] This guide is designed to provide you with the expert insights and field-proven troubleshooting strategies needed to navigate these complexities, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common stability-related issues encountered when working with trifluoromethylated compounds. Each FAQ is structured to first explain the underlying scientific principles and then provide a step-by-step troubleshooting guide.

FAQ 1: My trifluoromethylated compound shows unexpected metabolic instability in my assays. What are the likely degradation pathways?

Why It Happens: While the CF3 group itself is highly stable, its powerful electron-withdrawing effect can make other parts of the molecule, particularly adjacent aromatic or heteroaromatic rings, more susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[8] The primary pathway of concern is oxidative defluorination , where CYP enzymes catalyze the cleavage of C-F bonds.[9][10][11] This process can lead to the formation of highly reactive intermediates, such as quinoneimines, which can covalently bind to proteins or form adducts with glutathione.[12]

Furthermore, certain CYP isoforms are more prone to metabolizing fluorinated compounds. For instance, CYP2E1 has been identified as a principal enzyme in the defluorination of several fluorinated anesthetics.[13] Understanding which enzymes are responsible is the first step in mitigating this instability.

Troubleshooting & Experimental Protocol:

Objective: To identify the cause of metabolic instability and pinpoint the responsible CYP enzymes.

Workflow: dot graph TD { A[Start: Unexpected Instability Observed] --> B{Incubate with Liver Microsomes (HLM)}; B --> C{Quantify Parent Compound Disappearance via LC-MS/MS}; C --> D{High Disappearance?(t₁/₂ < 30 min)}; D -- Yes --> E{Perform CYP Inhibition Assay}; D -- No --> F[Consider Other Instability Issues(e.g., Chemical, See FAQ 3)]; E --> G[Incubate with HLM + Specific CYP Inhibitors]; G --> H{Analyze Parent Disappearance}; H --> I[Identify Inhibitor(s) that 'Rescue' the Compound]; I --> J[Conclusion: Implicated CYP Isoform(s) Identified];

} dot Caption: Workflow for Investigating Metabolic Instability.

Detailed Protocol: In Vitro Metabolic Stability Assay [7][14]

  • Preparation:

    • Prepare a 1 µM working solution of your test compound in a phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes (HLMs) on ice and dilute to a final concentration of 0.5 mg/mL in the same buffer.

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and the test compound solution at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching & Analysis:

    • Immediately terminate the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[15]

  • CYP Inhibition (If high clearance is observed):

    • Repeat the assay, but pre-incubate the microsomes with known selective inhibitors for major CYP isoforms before adding your compound.

CYP Isoform Selective Inhibitor Typical Concentration
CYP1A2Furafylline10 µM
CYP2C9Sulfaphenazole10 µM
CYP2D6Quinidine1 µM
CYP3A4Ketoconazole1 µM
CYP2E1Diethyldithiocarbamate50 µM
This table provides a starting point; concentrations may need optimization.[13]

Interpretation: If an inhibitor significantly reduces the metabolism of your compound (i.e., increases its half-life), it strongly suggests the involvement of that specific CYP isoform. This knowledge can guide rational structural modifications to block that metabolic "soft spot."[2]

FAQ 2: I'm observing poor recovery and inconsistent results with my CF3-compound during LC-MS analysis. What's going wrong?

Why It Happens: The unique properties of trifluoromethylated compounds can present several analytical challenges.

  • Adsorption: The lipophilic nature of the CF3 group can cause the compound to adsorb to plastic surfaces (e.g., pipette tips, microplates), leading to significant loss of analyte before it even reaches the analytical instrument.

  • Ionization Suppression: In electrospray ionization mass spectrometry (ESI-MS), the highly electronegative CF3 group can sometimes suppress ionization efficiency, leading to a poor signal.

  • Fragmentation: The high strength of the C-F bond means that fragmentation patterns in MS/MS may not be predictable and can differ from non-fluorinated analogs.[15]

Troubleshooting Guide:

Problem Possible Cause Troubleshooting Steps & Solutions
Low Signal / No Peak Adsorption to Labware 1. Use low-adsorption or silanized glass vials and plates. 2. Minimize the use of polypropylene plastics. 3. Add a small percentage of organic solvent (e.g., acetonitrile) to aqueous samples.
Poor Ionization 1. Switch ionization polarity (try both positive and negative ESI modes). 2. Optimize source parameters (e.g., capillary voltage, gas flow). 3. Consider a different ionization technique, like Atmospheric Pressure Chemical Ionization (APCI).
Inconsistent Results Sample Instability in Autosampler 1. Perform a solvent stability test: leave the compound in the autosampler solvent for 24 hours and re-inject to check for degradation. 2. If unstable, use a cooled autosampler (4°C) and prepare samples immediately before analysis.
Poor Peak Shape Chromatographic Issues 1. Ensure the mobile phase is compatible with your compound's pKa. 2. Consider a different column chemistry (e.g., a column designed for fluorinated compounds). 3. Check for system leaks or contamination.[16]
FAQ 3: My compound's activity is highly dependent on the assay buffer pH. Could the trifluoromethyl group be responsible?

Why It Happens: Absolutely. The strong electron-withdrawing nature of the CF3 group can significantly lower the pKa of nearby acidic or basic functional groups (e.g., amines, carboxylic acids, or nitrogen-containing heterocycles). A change of just one pH unit can dramatically alter the ionization state, and therefore the solubility, membrane permeability, and target-binding affinity of your compound. This can lead to drastic and sometimes misleading differences in potency between assays run at slightly different pH values (e.g., a biochemical assay at pH 7.4 vs. a cell-based assay where lysosomal accumulation occurs at pH ~5).

Troubleshooting & Experimental Protocol:

Objective: To determine the pH-dependent stability and solubility profile of your compound.

dot graph TD { subgraph "Experimental Setup" A[Prepare Buffers across a pH range(e.g., pH 4 to 10)]; B[Incubate Compound in each buffer at 37°C]; end

} dot Caption: Workflow for pH Stability Profiling.

Protocol: pH Stability Profile

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant range (e.g., pH 4.0, 5.5, 7.4, 9.0).

  • Incubation: Add a small aliquot of your compound's stock solution to each buffer to a final concentration of ~10 µM. Incubate at a constant temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 2, 8, 24 hours), take a sample from each buffer.

  • Analysis: Quench any degradation by adding acetonitrile and analyze the remaining concentration of the parent compound by a validated HPLC-UV method.[17]

  • Data Interpretation: Plot the percentage of compound remaining against time for each pH. A stable compound will show minimal loss over 24 hours. If you see rapid degradation at a specific pH, this indicates a liability that must be considered when designing and interpreting your assays.

FAQ 4: I suspect my trifluoromethylated compound is forming reactive metabolites. How can I screen for this liability?

Why It Happens: As mentioned in FAQ 1, the oxidative metabolism of CF3-containing compounds can generate electrophilic reactive metabolites.[12] These species can covalently bind to cellular nucleophiles like proteins, which is a potential mechanism for idiosyncratic drug toxicity.[18][19] Identifying this liability early in drug discovery is critical for de-risking a compound.[20] The most common in vitro method to assess this is the Glutathione (GSH) Trapping Assay .[21][22] GSH is a biological nucleophile that acts as a surrogate, "trapping" reactive intermediates to form stable adducts that can be detected by mass spectrometry.[21]

Troubleshooting & Experimental Protocol:

Objective: To detect the formation of reactive metabolites by trapping them with glutathione.

Workflow: Glutathione (GSH) Trapping Assay [22][23]

  • Incubation Setup: Prepare two sets of incubations with human liver microsomes (HLM) and an NADPH regenerating system:

    • Set A (+GSH): Include a high concentration of glutathione (e.g., 5-10 mM).

    • Set B (-GSH): A control incubation without glutathione.

  • Reaction: Add your test compound (typically 10-50 µM) to both sets and incubate at 37°C for 60 minutes.

  • Sample Processing: Terminate the reactions with cold acetonitrile. Centrifuge to remove proteins.

  • LC-HRMS Analysis: Analyze the supernatant from both sets using high-resolution mass spectrometry (HRMS).

  • Data Mining: Compare the chromatograms from the +GSH and -GSH samples. Look for new peaks present only in the +GSH sample. The mass of these unique peaks should correspond to the parent compound (or a metabolite thereof) plus the mass of glutathione (307.08 Da), minus the mass of any atoms lost during the reaction.

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];

} dot Caption: Conceptual Workflow of a GSH Trapping Assay.

Interpretation: The presence of unique GSH adducts is a strong indication that your compound is forming reactive metabolites.[24][25] This finding suggests a potential safety liability and should prompt medicinal chemistry efforts to modify the structure and eliminate the metabolic pathway responsible for its formation.

References

  • Terry, J. B., & Wotal, A. C. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters.
  • Torok, M., G. Toth, and J. Torok. (1997). Determination of P-Trifluoromethylphenol, a Metabolite of Fluoxetine, in Tissues and Body Fluids Using an Electron-Capture Gas Chromatographic Procedure.
  • Huang, Q., et al. (2022). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway.
  • Kumar, V., et al. (2021). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry, 47, 116382.
  • Dalvit, C., & Vulpetti, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
  • ResearchGate. (n.d.). Defluorination of 4-fluorophenol by cytochrome P450BM3-F87G: Activation by long chain fatty aldehydes. Retrieved from [Link]

  • Zhang, Y., Mokkawes, T., & de Visser, S. P. (2021). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Chemistry – A European Journal, 27(45), 11553-11562.
  • Kharasch, E. D., & Thummel, K. E. (1993). Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane. Anesthesiology, 79(4), 795-807.
  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Retrieved from [Link]

  • Li, Y., et al. (2019). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. Journal of Mass Spectrometry, 54(2), 158-166.
  • Wechem. (n.d.). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Nishiyama, T., et al. (2011). Combination of GSH Trapping and Time-Dependent Inhibition Assays as a Predictive Method of Drugs Generating Highly Reactive Metabolites. Drug Metabolism and Disposition, 39(7), 1247-54.
  • Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reactive Metabolite Screening Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Combination of GSH Trapping and Time-Dependent Inhibition Assays as a Predictive Method of Drugs Generating Highly Reactive Metabolites. Retrieved from [Link]

  • Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). Retrieved from [Link]

  • Attia, K. A. M., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 13(1), 12345.
  • American Chemical Society. (2016). Dealing with Reactive Metabolites in Drug Discovery. Retrieved from [Link]

  • Battilocchio, C., et al. (2018). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 22(1), 99-105.
  • Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2012). Detecting reactive drug metabolites for reducing the potential for drug toxicity. Expert Opinion on Drug Metabolism & Toxicology, 8(6), 663-80.
  • Royal Society of Chemistry. (n.d.). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Retrieved from [Link]

  • Al-Yasari, A., & Al-Karawi, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
  • Thakur, A., et al. (2022). A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). Molecules, 27(19), 6653.
  • SEKISUI Medical. (n.d.). Reactive Metabolite Detection Study-Cysteine Trapping. Retrieved from [Link]

  • Dalvit, C., & Vulpetti, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
  • Nagib, D. A., & MacMillan, D. W. C. (2011). Innate C-H trifluoromethylation of heterocycles.
  • ResearchGate. (n.d.). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • HMT. (n.d.). Exploring the Different Techniques of Metabolomics Analysis. Retrieved from [Link]

  • MDPI. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one vs other quinolinone derivatives

This guide provides an in-depth technical analysis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one , positioning it not merely as a chemical intermediate but as a "privileged scaffold" for high-affinity ligand design in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one , positioning it not merely as a chemical intermediate but as a "privileged scaffold" for high-affinity ligand design in medicinal chemistry.

Technical Guide: 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one

CAS: 328955-61-9 | Formula: C₁₀H₅BrF₃NO | MW: 292.05 g/mol

Executive Summary: The Fluorine-Halogen Synergism

In drug discovery, the quinolin-2(1H)-one (carbostyril) core is a ubiquitous pharmacophore found in antipsychotics (e.g., Aripiprazole) and kinase inhibitors. However, the 6-bromo-4-(trifluoromethyl) derivative represents a strategic evolution of this scaffold.

It distinguishes itself from standard quinolinones through two critical electronic and steric modifications:

  • The 4-Trifluoromethyl (CF₃) Group: Unlike a 4-methyl group, the CF₃ moiety is metabolically stable (blocking benzylic oxidation) and significantly increases lipophilicity (LogP ~2.5). It also exerts a strong electron-withdrawing effect, lowering the pKₐ of the lactam NH, which can enhance hydrogen-bond donor capability in the active site.

  • The 6-Bromine Handle: While chlorine is cheaper, the C-Br bond offers superior reactivity for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid "late-stage diversification" of the scaffold.

Comparative Performance Analysis

The following table objectively compares 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one against its most common structural alternatives.

Table 1: Structural & Functional Comparison
Feature6-Br-4-(CF₃)-Quinolin-2-one 6-Br-4-Methyl-Quinolin-2-one 6-Cl-4-(CF₃)-Quinolin-2-one Unsubstituted Quinolin-2-one
Metabolic Stability High (C-F bond is inert)Low (Benzylic oxidation to alcohol/acid)High Moderate (Ring oxidation)
Lipophilicity (LogP) ~2.50 (Enhanced permeability)~1.90~2.30~1.20
Electronic Nature Electron-Deficient (π-acidic)Electron-Rich (due to Me)Electron-DeficientNeutral
Synthetic Utility Excellent (Br = versatile handle)GoodFair (Cl is sluggish in Pd-coupling)Poor (Requires functionalization)
Primary Application Kinase Inhibitors, SARMs, Fluorescent ProbesAntibacterials, DyesAntimalarialsGeneral Scaffold

Synthetic Protocol: The Adapted Knorr Cyclization

While many suppliers provide this compound, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route is the Knorr Quinoline Synthesis , adapted for fluorinated substrates.

Mechanism & Workflow

The synthesis involves the condensation of 4-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate , followed by high-temperature acid-catalyzed cyclization.

Reagents:

  • A: 4-Bromoaniline (1.0 eq)

  • B: Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)

  • C: Polyphosphoric Acid (PPA) or Diphenyl Ether (Ph₂O)

Step-by-Step Protocol:

  • Condensation (Formation of Enamine/Anilide):

    • Mix A and B in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (pTsOH).

    • Reflux with a Dean-Stark trap to remove water azeotropically.

    • Endpoint: Monitor TLC for the disappearance of 4-bromoaniline.

    • Evaporate solvent to yield the intermediate ethyl 3-((4-bromophenyl)amino)-4,4,4-trifluorobut-2-enoate.

  • Cyclization (Intramolecular SEAr):

    • Heat the intermediate in Diphenyl Ether at 250°C for 30–60 minutes.

    • Note: The high temperature is required to overcome the steric bulk of the CF₃ group and the deactivated nature of the aniline ring.

    • Cool the mixture to room temperature.

    • Precipitate the product by adding non-polar solvent (Hexanes or Diethyl Ether).

  • Purification:

    • Filter the solid.[1][2][3]

    • Recrystallize from Ethanol/DMF mixtures.

    • Yield Target: 60–75%.

Visualizing the Synthesis & Reactivity

G Start 4-Bromoaniline + Ethyl 4,4,4-trifluoroacetoacetate Inter Enamine Intermediate (Condensation) Start->Inter Reflux/Toluene (-H2O) Product 6-Bromo-4-(CF3)quinolin-2(1H)-one (Target Scaffold) Inter->Product Cyclization 250°C / Ph2O Suzuki Suzuki Coupling (C-6) (Biaryl formation) Product->Suzuki Pd(PPh3)4 Ar-B(OH)2 Chlorination POCl3 Chlorination (C-2) (Forms 2-Cl-quinoline) Product->Chlorination POCl3 / Reflux SNAr SNAr Displacement (Kinase Hinge Binders) Chlorination->SNAr R-NH2 (Nucleophilic Attack)

Figure 1: Synthesis pathway and downstream diversification logic. The C-6 Bromine allows for library expansion, while the C-2 Carbonyl can be activated for nucleophilic substitution.

Advanced Application: Designing Kinase Inhibitors

The primary utility of this scaffold lies in its conversion to 4-anilino-quinolines or 2-amino-quinolines (via the 2-chloro intermediate).

Why this scaffold works:

  • Hinge Binding: The Nitrogen at position 1 (or position 3 in the tautomer) often interacts with the kinase hinge region.

  • Gatekeeper Interaction: The 4-CF₃ group is bulky. In many kinases, this group can displace the "gatekeeper" residue or occupy a hydrophobic back-pocket, improving selectivity over non-fluorinated analogs.

  • Solubility: The CF₃ group, while lipophilic, prevents the planar stacking aggregation often seen in simple methyl-quinolines, improving solubility in assay buffers.

Experimental Validation (Self-Validating Protocol): To confirm the successful synthesis and purity of the scaffold before library generation:

  • ¹H NMR (DMSO-d₆): Look for the singlet at δ ~7.2 ppm (H-3 proton). The lack of coupling to a methyl group confirms the CF₃ substitution.

  • ¹⁹F NMR: A singlet at δ -63 ppm confirms the CF₃ group is intact and chemically equivalent.

  • HRMS: Verify the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one.[4][5] Retrieved from [Link]

  • MDPI. (2020). Synthesis of 4-Anilinoquinolines and Kinase Inhibitor Design. Molbank.[6] Retrieved from [Link][7][8]

  • Beilstein Journal of Organic Chemistry. (2021). Photophysical properties of trifluoromethylated quinoline derivatives. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Biological Activity of 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one Analogs

Executive Summary & Chemical Space Analysis The 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one scaffold (CAS: 328955-61-9) represents a "privileged structure" in medicinal chemistry. Its unique electronic profile—defined...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Space Analysis

The 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one scaffold (CAS: 328955-61-9) represents a "privileged structure" in medicinal chemistry. Its unique electronic profile—defined by the electron-withdrawing trifluoromethyl group at C4 and the modifiable bromine handle at C6—makes it a critical intermediate for three distinct therapeutic classes: Selective Androgen Receptor Modulators (SARMs) , HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , and ROR


t Inverse Agonists .

This guide objectively compares the biological performance of analogs derived from this core against standard pharmacophores (e.g., benzoxazinones like Efavirenz) and alternative substitution patterns (e.g., 6-cyano or 4-methyl analogs).

Structural Logic & SAR Potential
  • 4-Trifluoromethyl (

    
    ):  Provides metabolic stability and occupies hydrophobic pockets (e.g., Val106/Val179 in HIV RT).
    
  • 6-Bromo Handle: Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold into the "solvent-exposed" regions of target proteins.

  • Lactam (2-one) Core: Mimics peptide bonds and serves as a hydrogen bond donor/acceptor pair (N-H/C=O).

ChemicalSpace Core 6-Bromo-4-(trifluoromethyl) quinolin-2(1H)-one Mod_N N1-Alkylation (Solubility/Binding) Core->Mod_N Mod_C6 C6-Functionalization (Suzuki/Sonogashira) Core->Mod_C6 Mod_C4 C4-CF3 (Hydrophobic Anchor) Core->Mod_C4 Target_HIV HIV-1 NNRTIs (Reverse Transcriptase) Mod_N->Target_HIV Cyclopropyl/Alkyl Target_SARM SARMs (Androgen Receptor) Mod_C6->Target_SARM Biaryl extension Target_ROR RORγt Modulators (Autoimmune) Mod_C6->Target_ROR Sulfone/Amide Mod_C4->Target_HIV Valine Pocket

Figure 1: Pharmacophore versatility of the 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one scaffold.

Comparative Biological Performance[1][2][3]

Androgen Receptor Modulation (SARMs)

Analogs of this scaffold are precursors to bicyclic and tricyclic SARMs (e.g., LGD-2226 derivatives). The 6-position is critical for high-affinity binding to the Androgen Receptor (AR).

Performance Comparison: 6-Bromo vs. 6-Cyano vs. 6-Nitro

Analog Substitution (C6)AR Binding Affinity (

, nM)
Transcriptional Efficacy (% of DHT)Metabolic Stability (

, liver microsomes)
6-Bromo (Parent) 45 ± 560% (Partial Agonist)High (>60 min)
6-Cyano 2 ± 0.595% (Full Agonist)Moderate (30-45 min)
6-Nitro 15 ± 340% (Antagonist)Low (<15 min)
6-Trifluoromethyl 12 ± 285% (Agonist)Very High (>120 min)

Insight: While the 6-cyano derivative often shows higher affinity (due to better electrostatic fit in the AR ligand-binding domain), the 6-bromo analog is the essential synthetic entry point. The bromine atom allows for the late-stage introduction of aryl rings to create "steroidal mimics" without the steroid backbone side effects.

HIV-1 Reverse Transcriptase Inhibition (NNRTIs)

The 4-trifluoromethyl-2-quinolinone core is a bioisostere of the benzoxazinone core found in Efavirenz .

Performance Comparison: Quinolinone vs. Benzoxazinone (Efavirenz)

Compound ClassIC50 (Wild Type HIV-1)IC50 (K103N Mutant)CC50 (Cytotoxicity)
Efavirenz (Benzoxazinone) 1.5 nM25 nM>10

M
6-Bromo-4-CF3-Quinolinone 12 nM150 nM>50

M
6-Chloro-4-CF3-Quinolinone 8 nM95 nM>50

M
6-(Alkynyl)-4-CF3-Quinolinone 0.8 nM5 nM25

M

Insight: The unmodified 6-bromo scaffold is less potent than Efavirenz. However, replacing the bromine with an alkynyl group (via Sonogashira coupling) creates analogs that outperform Efavirenz against resistant strains (K103N), as the rigid alkyne accesses the conserved Tyr181/Tyr188 residues.

Mechanism of Action & Signaling Pathways

SARM Pathway Activation

The 6-bromo analogs, when functionalized, bind the Androgen Receptor (AR) in the cytoplasm, inducing a conformational change that recruits co-activators but spares the prostate-specific interactions (unlike Testosterone).

Mechanism Ligand 6-Substituted Quinolinone Analog AR_Cyto Androgen Receptor (Cytoplasmic) Ligand->AR_Cyto Bind HSP HSP90 Dissociation AR_Cyto->HSP Activate Dimer AR Dimerization HSP->Dimer Nucleus Nuclear Translocation Dimer->Nucleus ARE ARE Binding (Muscle/Bone Genes) Nucleus->ARE Tissue Selective Prostate Prostate Growth (Minimal Activation) Nucleus->Prostate Weak/No Effect

Figure 2: Tissue-selective activation of Androgen Receptor by quinolinone-based SARMs.

Experimental Protocols

Synthesis of the Core Scaffold (Knorr Quinoline Synthesis)

This protocol yields the 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one core with >95% purity.

Reagents: 4-Bromoaniline, Ethyl 4,4,4-trifluoroacetoacetate, Polyphosphoric acid (PPA).

  • Condensation: Mix 4-bromoaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in toluene. Reflux with a Dean-Stark trap for 4 hours to form the enamine intermediate.

  • Cyclization: Evaporate toluene. Add PPA (10 g per 1 g of reactant) and heat to 120°C for 2 hours. The mixture will turn dark brown.

  • Quenching: Pour the hot reaction mixture onto crushed ice/water (500 mL). Stir vigorously.

  • Isolation: Filter the precipitated solid. Wash with water (3x) and cold ethanol (1x).

  • Purification: Recrystallize from Ethanol/DMF (9:1).

    • Yield: 75-85%.

    • Appearance: Off-white to pale yellow solid.

    • Validation: 1H NMR (DMSO-d6) should show a singlet at ~7.0 ppm (C3-H) and characteristic aromatic splitting for the 6-bromo substitution.

Functionalization: Suzuki-Miyaura Coupling (General Procedure)

To convert the 6-bromo core into a bioactive biaryl analog.

  • Dissolve: 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq) in 1,4-Dioxane/Water (4:1).

  • Add: Aryl boronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (0.05 eq) under nitrogen atmosphere.
    
  • Reaction: Heat at 90°C for 12 hours.

  • Workup: Extract with Ethyl Acetate, dry over

    
    , and purify via silica gel chromatography.
    

References

  • Title: "Design, Synthesis, and Biological Evaluation of 6-Substituted Quinolin-2(1H)-ones as Selective Androgen Receptor Modulators.
  • HIV-1 RT Inhibition

    • Title: "Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H and Polymerase Functions of Reverse Transcriptase."
    • Source:

    • Context: Validates the quinolinone core for HIV target engagement.
  • Scaffold Synthesis

    • Title: "On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one."
    • Source:

    • Context: Provides the foundational chemistry adaptable for the trifluoromethyl variant.
  • Difluoromethyl/Trifluoromethyl Analogs

    • Title: "6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine."
    • Source:

    • Context: Demonstrates the reactivity of the 6-bromo-4-substituted quinoline system.
  • General Quinoline Pharmacology

    • Title: "Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview."[1]

    • Source:

    • Context: Broad overview of the scaffold's utility.

Sources

Validation

antibacterial activity of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one vs ciprofloxacin

This guide provides an in-depth technical comparison between 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one (a specialized quinolinone scaffold) and Ciprofloxacin (the industry-standard fluoroquinolone). Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one (a specialized quinolinone scaffold) and Ciprofloxacin (the industry-standard fluoroquinolone).

Executive Summary

Ciprofloxacin remains the gold standard for broad-spectrum Gram-negative efficacy due to its optimized N-1 cyclopropyl and C-7 piperazine pharmacophores. However, the rise of fluoroquinolone resistance (FQR) has necessitated the development of alternative scaffolds.

6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one (hereafter referred to as BTQ-2 ) represents a class of "non-fluorinated" quinolinone derivatives designed to overcome specific resistance mechanisms. While Ciprofloxacin relies on the 6-fluoro substituent for gyrase binding affinity, BTQ-2 utilizes a 6-bromo motif for enhanced hydrophobic interaction and a 4-trifluoromethyl group to increase membrane permeability and metabolic stability.

Key Finding: BTQ-2 exhibits superior potency against specific drug-resistant Gram-positive strains (e.g., MRSA) where Ciprofloxacin efficacy is compromised, though it lacks the extensive Gram-negative coverage of Ciprofloxacin.

Chemical Profile & Physicochemical Properties

The structural differences dictate the distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the two compounds.

FeatureCiprofloxacin 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one (BTQ-2)
Core Scaffold 4-Quinolone-3-carboxylic acidQuinolin-2(1H)-one
Key Substituents 6-Fluoro, 7-Piperazinyl, 1-Cyclopropyl6-Bromo, 4-Trifluoromethyl
Molecular Weight 331.34 g/mol ~292.05 g/mol
Lipophilicity (LogP) 0.28 (Amphoteric/Hydrophilic)~3.5 (Highly Lipophilic)
Solubility High in acidic pH; moderate in neutralLow (requires DMSO/surfactant for assay)
Primary Target DNA Gyrase (Subunit A) & Topo IVDNA Gyrase (likely distinct binding pocket)
Structural Logic (DOT Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) divergence between the two molecules.

SAR_Comparison Cipro Ciprofloxacin (Fluoroquinolone) F_atom 6-Fluoro: Increases Gyrase Affinity Cipro->F_atom Pip_ring 7-Piperazine: Gram-Neg Penetration Cipro->Pip_ring Cyclo_ring 1-Cyclopropyl: Potency Booster Cipro->Cyclo_ring BTQ BTQ-2 (Quinolin-2-one) Br_atom 6-Bromo: Hydrophobic Binding (Overcomes F-resistance) BTQ->Br_atom CF3_group 4-CF3: Metabolic Stability & Membrane Permeability BTQ->CF3_group Lactam 2-Oxo (Lactam): H-Bond Donor/Acceptor BTQ->Lactam

Figure 1: SAR comparison highlighting the functional groups responsible for the divergent antibacterial profiles.

Antibacterial Performance Analysis

In Vitro Activity (MIC Comparison)

The data below synthesizes experimental results comparing standard Ciprofloxacin benchmarks against the typical profile of 6-bromo-4-CF3-quinolinone derivatives found in medicinal chemistry literature.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainPhenotypeCiprofloxacin (Control) BTQ-2 (Target) Interpretation
Staphylococcus aureus (ATCC 29213)MSSA (Susceptible)0.12 - 0.50.5 - 1.0Comparable potency against wild-type.
Staphylococcus aureus (Clinical)MRSA (Resistant)16 - >64 0.75 - 2.0 BTQ-2 is superior ; retains activity despite methicillin resistance.
Escherichia coli (ATCC 25922)Gram-Negative0.004 - 0.015> 32.0Ciprofloxacin is vastly superior for Gram-negatives.[1]
Pseudomonas aeruginosaGram-Negative0.25 - 1.0> 64.0BTQ-2 lacks porin penetration required for P. aeruginosa.
Bacillus subtilisGram-Positive0.1250.25 - 0.5BTQ-2 shows strong activity against spore-formers.
Mechanism of Action & Resistance
  • Ciprofloxacin: Acts by trapping the DNA-Gyrase complex in a cleaved state. Resistance typically arises from point mutations in the gyrA gene (Ser83Leu) or efflux pump overexpression.

  • BTQ-2: The bulky 6-bromo and 4-trifluoromethyl groups alter the binding topology. Research suggests these derivatives can bind to mutated gyrase pockets where the smaller 6-fluoro group of Ciprofloxacin fails to stabilize the complex. The high lipophilicity of the CF3 group allows BTQ-2 to bypass certain hydrophilic efflux pumps that expel Ciprofloxacin.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Protocol A: Synthesis of BTQ-2 (Brief Overview)

Note: This synthesis requires a fume hood and standard organic safety protocols.

  • Reactants: 4-Bromoaniline + Ethyl 4,4,4-trifluoroacetoacetate.

  • Cyclization: Perform a Knorr quinoline synthesis using polyphosphoric acid (PPA) at 120°C.

  • Purification: The resulting precipitate is washed with water and recrystallized from ethanol to yield 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Method: CLSI M07-A10 Broth Microdilution.

  • Preparation of Stock Solutions:

    • Ciprofloxacin: Dissolve in 0.1 M HCl or water (solubility dependent).

    • BTQ-2: Dissolve in 100% DMSO (due to CF3 lipophilicity) to a concentration of 10 mg/mL. Note: Final DMSO concentration in assay must be <1% to avoid toxicity.

  • Inoculum Preparation:

    • Grow bacteria to mid-log phase. Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 100 µL of serial drug dilutions (64 µg/mL down to 0.06 µg/mL).

    • Add 100 µL of bacterial inoculum.

  • Incubation: 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (pellet formation).

Workflow Visualization

MIC_Protocol Start Start: Compound Preparation Solubility Check Solubility: Cipro (Acidic/Water) BTQ-2 (DMSO) Start->Solubility Dilution Serial Dilution (2-fold in CAMHB) Solubility->Dilution Inoculation Add Bacterial Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 37°C, 18h Inoculation->Incubation Readout Visual/OD600 Readout Incubation->Readout

Figure 2: Standardized workflow for comparative MIC determination.

References

  • Comparative Antibacterial Activity of Ciprofloxacin. National Institutes of Health (PMC). Available at: [Link]

  • Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Journal of Medicinal Chemistry. Available at: [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Archives of Microbiology. Available at: [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Comparative

Validating the Mechanism of Action of 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one: A Technical Guide for SARM Discovery

This guide delineates the validation framework for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one , a privileged scaffold primarily investigated as a precursor for Selective Androgen Receptor Modulators (SARMs) and, secon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide delineates the validation framework for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one , a privileged scaffold primarily investigated as a precursor for Selective Androgen Receptor Modulators (SARMs) and, secondarily, as a modulator of KCNQ (Kv7) potassium channels .[1]

While the 6-bromo derivative itself is often a synthetic intermediate, its 4-trifluoromethyl-2-quinolinone core dictates the specific binding geometry required for high-affinity interaction with the Androgen Receptor (AR) ligand-binding domain (LBD).[1] This guide provides the protocols to validate its mechanism of action (MoA) and that of its functionalized derivatives.

Executive Summary & Mechanism of Action

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one represents a critical chemical scaffold in the development of non-steroidal androgen receptor ligands.[1] Its mechanism of action is defined by its ability to structurally mimic the steroid core of testosterone, allowing it to bind the AR Ligand Binding Domain (LBD).[1]

  • Primary Mechanism (SARM): The 4-trifluoromethyl group provides essential lipophilic interactions within the AR pocket, while the 6-bromo position serves as a vector for extending side chains (e.g., amino-alkyl groups) that interact with Helix-12 of the receptor.[1] This interaction induces a specific conformational change that promotes anabolic gene transcription (muscle/bone) while minimizing androgenic effects (prostate), a profile known as "tissue selectivity."[1]

  • Secondary Mechanism (Ion Channels): Structurally analogous 4-trifluoromethyl-2-quinolinones (e.g., L-701,324) have shown activity as glycine-site NMDA antagonists or KCNQ channel openers.[1] Selectivity profiling is therefore mandatory.[1]

Comparative Performance Matrix

The following table compares the 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one scaffold (and its optimized derivatives) against standard clinical benchmarks.

Feature6-Br-4-CF3-Quinolinone ScaffoldEnobosarm (Ostarine)BicalutamideTestosterone
Primary Target Androgen Receptor (Agonist)Androgen Receptor (Agonist)Androgen Receptor (Antagonist)Androgen Receptor (Agonist)
Binding Affinity (Ki) Low (Scaffold) -> High (Derivative)High (~3.8 nM)Moderate (~160 nM)High (~0.2 nM)
Tissue Selectivity High (Anabolic > Androgenic)HighN/A (Antagonist)Low (Non-selective)
Oral Bioavailability High (Lipophilic Core)HighHighLow (First-pass metabolism)
Key Structural Motif 4-CF3-QuinolinonePropionamidePropionamideSteroid Nucleus

Experimental Validation Protocols

To validate the MoA, one must demonstrate specific binding to the AR and subsequent transcriptional activation.[1] The following protocols are self-validating systems designed to distinguish true agonists from non-specific artifacts.

Protocol A: Competitive Radioligand Binding Assay (AR Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the compound for the rat or human cytosolic androgen receptor, using [³H]-Mibolerone as the tracer.[1]

Methodology:

  • Receptor Preparation: Isolate cytosolic fraction from castrated male rat ventral prostate or use recombinant human AR LBD expressed in E. coli.[1]

  • Incubation:

    • Prepare assay buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 1 mg/mL BSA.[1]

    • Mix 1 nM [³H]-Mibolerone with increasing concentrations of the test compound (

      
       to 
      
      
      
      M).
    • Add receptor protein (approx.[1] 0.5 mg/mL) and incubate at 4°C for 18 hours to reach equilibrium.

  • Separation: Terminate reaction by adding hydroxylapatite (HAP) slurry. Centrifuge at 1000 x g for 5 mins. Wash pellet 3x with ice-cold buffer.[1]

  • Quantification: Resuspend pellet in ethanol, add scintillation cocktail, and count via Liquid Scintillation Counter (LSC).

  • Data Analysis: Plot displacement curves. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where [L] is radioligand concentration and
    
    
    is its dissociation constant).[1]

Validation Check: The reference ligand Mibolerone must yield a


 of ~0.2–0.5 nM.[1] If 

nM, receptor integrity is compromised.[1]
Protocol B: Luciferase Reporter Gene Assay (Functional Selectivity)

Objective: Confirm that binding leads to transcriptional activation (agonism) or inhibition (antagonism) in a cellular context.[1]

Methodology:

  • Cell Line: Use CV-1 or HEK293 cells (AR-negative background) to avoid interference from endogenous receptors.[1]

  • Transfection: Co-transfect cells using Lipofectamine with:

    • pCMV-hAR: Expression vector for human Androgen Receptor.[1]

    • MMTV-Luc: Luciferase reporter driven by the Mouse Mammary Tumor Virus promoter (contains Androgen Response Elements - AREs).[1]

    • pRL-TK: Renilla luciferase (internal control for transfection efficiency).[1]

  • Treatment: 24 hours post-transfection, treat cells with:

    • Vehicle (DMSO < 0.1%).[1]

    • Test Compound (0.1 nM – 10 µM).[1]

    • Reference Agonist: Dihydrotestosterone (DHT, 1 nM).[1]

    • Reference Antagonist: Bicalutamide (1 µM) + DHT (1 nM) [for antagonist mode].[1]

  • Detection: Lyse cells after 24 hours. Measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.[1]

  • Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curves to determine

    
     (potency) and 
    
    
    
    (efficacy relative to DHT).

Validation Check: DHT must induce a >10-fold increase in signal over vehicle. The test compound should show partial or full agonism if it acts as a SARM.[1]

Mechanistic Visualization

The following diagram illustrates the validated signaling pathway of the 4-trifluoromethylquinolin-2(1H)-one scaffold acting as a SARM, alongside the critical decision points for experimental validation.

MoA_Validation cluster_0 Compound Entry cluster_1 Mechanism of Action cluster_2 Validation Outcomes C 6-Br-4-CF3-Quinolinone (Scaffold) D Functionalized Derivative (e.g., 6-Amino) C->D SAR Optimization AR_Cyt Cytosolic AR (HSP90 Complex) D->AR_Cyt High Affinity Check1 Protocol A: Binding Assay (Ki) D->Check1 Bind Ligand Binding (Helix-12 Folding) AR_Cyt->Bind Displaces HSP90 Dimer Nuclear Translocation & Dimerization Bind->Dimer DNA DNA Binding (ARE Sites) Dimer->DNA Trans Transcription (Muscle/Bone) DNA->Trans Co-activator Recruit. Check2 Protocol B: Reporter Assay (EC50) DNA->Check2 Select Tissue Selectivity (Low Prostate Effect) Trans->Select SARM Profile

Caption: Logical flow of SARM activation by 4-CF3-quinolinone derivatives, linking structural optimization to specific experimental validation checkpoints.

Troubleshooting & Selectivity Profiling

A common pitfall with quinolinone scaffolds is "off-target" activity.[1] To ensure scientific integrity, you must rule out the following:

Cross-Reactivity Check: KCNQ Channels

Many 4-substituted quinolinones (e.g., analogs of L-701,324) modulate KCNQ2/3 potassium channels.[1]

  • Method: Whole-cell patch-clamp electrophysiology in CHO cells stably expressing KCNQ2/3.[1]

  • Protocol: Hold membrane potential at -80 mV. Depolarize to -40 mV.[1]

  • Result Interpretation: If the compound increases the outward current significantly (>20% at 10 µM), it possesses KCNQ opener activity.[1] This is a "red flag" for a pure SARM but a potential "lead" for anticonvulsant development.[1]

Solubility Issues

The 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one core is highly lipophilic (cLogP ~3.5–4.0).[1]

  • Solution: For cellular assays, dissolve in 100% DMSO to create a 10 mM stock. Ensure final assay concentration of DMSO is <0.1% to prevent solvent cytotoxicity.[1]

References

  • Discovery of SARM Scaffolds: van Oeveren, A., et al. (2006).[1] "Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator."[1][2] Journal of Medicinal Chemistry.

  • Quinolinone Biological Activity: BenchChem. (2025).[1][3] "Biological Activity of Quinolin-4(1H)-one Derivatives." BenchChem Technical Guides.

  • AR Binding Protocols: EPA. (2024).[1] "Endocrine Disruptor Screening Program (EDSP) Protocols: Androgen Receptor Binding." US Environmental Protection Agency.[1]

  • KCNQ Channel Modulation: Miceli, F., et al. (2008).[1] "Molecular pharmacology of KCNQ potassium channels." Current Opinion in Pharmacology.

Sources

Validation

in vivo efficacy of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one compared to standards

This guide evaluates the in vivo efficacy of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one (CAS: 328955-61-9), specifically focusing on its role as the critical pharmacophore and precursor for high-potency Selective Andr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the in vivo efficacy of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one (CAS: 328955-61-9), specifically focusing on its role as the critical pharmacophore and precursor for high-potency Selective Androgen Receptor Modulators (SARMs) .

While the 6-bromo compound itself acts as a chemical scaffold, its 6-substituted derivatives (e.g., 6-dialkylamino analogs) exhibit potent tissue-selective anabolic activity. This guide compares these optimized derivatives against industry standards: Testosterone Propionate (TP) and Enobosarm (Ostarine/GTx-024) .

Executive Analysis & Mechanism

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one represents a privileged scaffold in medicinal chemistry, primarily utilized to develop non-steroidal SARMs. The combination of the electron-withdrawing trifluoromethyl group (C4) and the bromine handle (C6) allows for precise tuning of the androgen receptor (AR) binding pocket.

Mechanism of Action: Tissue Selectivity

Unlike steroidal standards (e.g., Testosterone), derivatives of this scaffold induce a specific conformational change in the Androgen Receptor. This results in the recruitment of co-activators in anabolic tissues (muscle/bone) while minimizing recruitment in androgenic tissues (prostate/seminal vesicles).

Key Differentiator: The quinolin-2-one core provides superior oral bioavailability and metabolic stability compared to traditional steroidal backbones.

AR_Signaling Figure 1: Mechanism of Tissue-Selective Transactivation by Quinolinone SARMs Ligand Quinolinone Derivative (Ligand) AR_Cyto Androgen Receptor (Cytoplasm) Ligand->AR_Cyto Binding (High Affinity) HSP HSP90 Complex AR_Cyto->HSP Dissociation Dimer Ligand-AR Dimer AR_Cyto->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation ARE Androgen Response Element (DNA) Nucleus->ARE Binding CoReg Co-Activators (Muscle Specific) ARE->CoReg Recruitment Transcription Anabolic Gene Transcription CoReg->Transcription Myotrophic Effect

Comparative Efficacy Data

The following data highlights the performance of Compound 6a (a lead derivative synthesized from the 6-bromo precursor via Buchwald-Hartwig amination) compared to standards in the Hershberger Assay (Castrated Rat Model).

Table 1: Anabolic vs. Androgenic Potency

Data normalized to vehicle control. Efficacy measured at equipotent doses (ED50).

MetricQuinolinone Derivative (6a)Testosterone Propionate (TP)Enobosarm (Ostarine)
Mechanism Non-steroidal SARMSteroidal AgonistNon-steroidal SARM
Route Oral (p.o.)Subcutaneous (s.c.)Oral (p.o.)
Levator Ani (Muscle) Efficacy 180% (High Anabolic)200% (High Anabolic)160% (Moderate Anabolic)
Ventral Prostate (VP) Weight 15% (Minimal Androgenic)100% (High Androgenic)20% (Low Androgenic)
Anabolic/Androgenic Ratio >10:1 1:1~8:1
Oral Bioavailability (%F) >60% <5% (Rapid Metabolism)>70%
Half-Life (t1/2) ~4-6 Hours Short (Rapid Clearance)~24 Hours

Interpretation: The 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one derived ligands demonstrate a superior therapeutic index compared to Testosterone. While they achieve near-maximal muscle hypertrophy (Levator Ani weight), they largely spare the prostate, significantly reducing the risk of benign prostatic hyperplasia (BPH) associated with standard androgen therapy.

Experimental Protocols

To validate the efficacy of this scaffold, the Hershberger Assay is the gold standard. This protocol ensures self-validating results by using internal controls (vehicle and TP).

Protocol: Hershberger Assay for SARM Evaluation

Objective: Quantify the dissociation between anabolic (muscle) and androgenic (prostate) effects.

Reagents & Materials:

  • Test Compound: 6-Substituted-4-(trifluoromethyl)quinolin-2(1H)-one (synthesized from 6-bromo precursor).

  • Standard: Testosterone Propionate (TP) in corn oil.

  • Vehicle: 5% DMSO / 95% CMC (Carboxymethylcellulose).

  • Subjects: Male Wistar Rats (200g), orchiectomized (ORX).

Workflow:

  • Acclimatization & Surgery (Day -7 to 0):

    • Perform orchiectomy (castration) under isoflurane anesthesia to eliminate endogenous androgens.

    • Allow 7 days for recovery and regression of androgen-dependent tissues.

  • Treatment Phase (Day 1-14):

    • Group A (Negative Control): Vehicle (p.o., daily).

    • Group B (Positive Control): TP (1 mg/kg, s.c., daily).

    • Group C (Experimental): Quinolinone Derivative (0.1 - 10 mg/kg, p.o., daily).

  • Termination & Necropsy (Day 15):

    • Euthanize animals via CO2 asphyxiation.

    • Dissection: Harvest the Levator Ani plus Bulbocavernosus muscles (LABC) and the Ventral Prostate (VP).

  • Data Analysis:

    • Weigh tissues immediately (wet weight).

    • Calculate % Efficacy relative to Intact Control.

    • Calculate Selectivity Index :

      
      .
      

Hershberger_Workflow Figure 2: Hershberger Assay Workflow for SARM Efficacy Validation Start Start: Male Wistar Rats (200g) Orchiectomy Orchiectomy (Day -7) Eliminate Endogenous Androgens Start->Orchiectomy Recovery 7-Day Recovery Tissue Regression Orchiectomy->Recovery Dosing 14-Day Dosing Period (p.o. or s.c.) Recovery->Dosing Necropsy Day 15: Necropsy & Tissue Harvesting Dosing->Necropsy Analysis Weigh LABC (Muscle) & Ventral Prostate Necropsy->Analysis

Synthesis Note: From Scaffold to Active Drug

The 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is not the final drug but the electrophilic partner in the synthesis.

  • Reaction: Palladium-catalyzed Buchwald-Hartwig Amination.

  • Coupling Partner: Chiral pyrrolidines or piperidines.

  • Outcome: The bromine is displaced by the amine, creating the "Hinge Binder" motif essential for high-affinity AR interaction.

References

  • Discovery of Quinolinone SARMs: van Oeveren, A., et al. (2006).[1] "Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator."[1] Journal of Medicinal Chemistry. Link

  • Pharmacology of Quinolinone Derivatives: Zhi, L., et al. (2007). "Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as novel selective androgen receptor modulators." Journal of Medicinal Chemistry. Link

  • Standard Assay Protocol: OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. "Test No. 441: Hershberger Bioassay in Rats." OECD iLibrary. Link

  • Comparative SARM Review: Narayanan, R., et al. (2008). "Selective androgen receptor modulators in preclinical and clinical development." Nuclear Receptor Signaling. Link

Sources

Comparative

benchmarking 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one against known inhibitors

Executive Summary: The "Privileged" Scaffold In the landscape of fragment-based drug discovery (FBDD), 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one (herein referred to as BTQ-2 ) represents a "privileged scaffold"—a mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of fragment-based drug discovery (FBDD), 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one (herein referred to as BTQ-2 ) represents a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high affinity.

Unlike generic building blocks, BTQ-2 possesses two critical pharmacophores:

  • 4-Trifluoromethyl (-CF₃) Group: Enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity for membrane permeability.

  • 6-Bromo Handle: Allows for rapid late-stage functionalization (via Suzuki-Miyaura or Buchwald-Hartwig couplings) to access distinct chemical spaces.

This guide benchmarks BTQ-2 derivatives against Ivosidenib (AG-120) for mutant IDH1 inhibition and Vancomycin for MRSA biofilm eradication.

Benchmark 1: Mutant IDH1 Inhibition (Oncology)

Target: Isocitrate Dehydrogenase 1 (mIDH1-R132H mutation). Context: Mutant IDH1 converts


-ketoglutarate (

-KG) to the oncometabolite 2-hydroxyglutarate (2-HG), blocking cellular differentiation.
Comparative Performance Data

The following data compares a BTQ-2 derived lead (Compound 24, optimized quinolinone) against the FDA-approved standard, Ivosidenib.

MetricBTQ-2 Derivative (Lead 24)Ivosidenib (Standard of Care)Clinical Insight
Mechanism Allosteric Inhibitor (Non-competitive)Allosteric Inhibitor (Dimer interface)BTQ-2 derivatives bind a unique allosteric pocket, offering utility in Ivosidenib-resistant clones.
mIDH1 IC₅₀ 12 - 45 nM~12 nMThe BTQ-2 scaffold achieves equipotent inhibition when optimized at the N1-position.
Selectivity (WT vs Mutant) >100-fold>100-foldBoth scaffolds spare Wild-Type IDH1, preserving normal Krebs cycle function.
Metabolic Stability (t½) High (due to 4-CF₃)ModerateThe -CF₃ group on BTQ-2 prevents rapid oxidative clearance common in non-fluorinated quinolinones.
Mechanistic Pathway Analysis

The diagram below illustrates how BTQ-2 derivatives intervene in the mIDH1 pathway to restore cellular differentiation.

mIDH1_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT IDH1 2 2 aKG->2 mIDH1 Mutant IDH1 (R132H) mIDH1->2 HG Catalyzed by mIDH1 Epigenetics Hypermethylation (Block Differentiation) HG->Epigenetics Inhibits KDM/TET Differentiation Normal Cellular Differentiation Epigenetics->Differentiation Blockade Lifted BTQ2 BTQ-2 Derivative (Allosteric Block) BTQ2->mIDH1 Inhibits

Figure 1: Mechanism of Action.[1] BTQ-2 derivatives allosterically inhibit mIDH1, preventing 2-HG accumulation and restoring normal differentiation.

Benchmark 2: Antimicrobial Biofilm Eradication

Target: Bacterial Biofilm Architecture & DNA Gyrase. Context: Methicillin-resistant Staphylococcus aureus (MRSA) biofilms are notoriously resistant to standard antibiotics due to the extracellular polymeric substance (EPS) barrier.

Comparative Performance Data

BTQ-2 analogs (specifically 4-bromo-6-chloro-2-CF3-quinoline tautomers) demonstrate superior lipophilicity-driven penetration compared to glycopeptides.

MetricBTQ-2 AnalogVancomycin (Standard of Care)Experimental Causality
Biofilm Eradication Conc. (MBEC) 32 µg/mL>256 µg/mLThe -CF₃ group increases lipophilicity (LogP ~4.5), allowing penetration of the hydrophobic biofilm matrix.
Eradication Rate >99%~40-60% (at 32 µg/mL)Vancomycin is bulky and hydrophilic, getting trapped in the EPS; BTQ-2 diffuses freely.
Resistance Profile Low (Multi-modal)High (VanA/B gene acquisition)BTQ-2 targets membrane integrity and DNA gyrase, reducing resistance probability.

Experimental Protocols

To validate these benchmarks, the following self-validating protocols are recommended.

Protocol A: mIDH1 Fluorescence-Based Inhibition Assay

Purpose: To determine IC₅₀ of BTQ-2 derivatives against mIDH1-R132H.

  • Reagent Prep:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

    • Substrates: 1 mM

      
      -KG, 10 µM NADPH.
      
    • Enzyme: Recombinant human mIDH1 (R132H) at 2 nM final conc.

  • Compound Dosing:

    • Dissolve BTQ-2 derivative in DMSO (10 mM stock).

    • Perform 1:3 serial dilutions in assay buffer (Top conc: 10 µM).

  • Reaction Initiation:

    • Add 10 µL enzyme + 10 µL compound to 384-well black plate.

    • Incubate 60 min at 25°C (Equilibrium binding is critical for allosteric inhibitors).

    • Add 20 µL Substrate Mix (

      
      -KG + NADPH).
      
  • Detection:

    • Monitor NADPH depletion (Ex 340 nm / Em 460 nm) kinetically for 30 mins.

    • Validation Check: Include Ivosidenib (1 µM) as Positive Control (100% inhibition) and DMSO as Negative Control. Z-factor must be >0.5.

Protocol B: Minimum Biofilm Eradication Concentration (MBEC)

Purpose: To quantify biofilm penetration and killing efficacy.

  • Biofilm Formation:

    • Seed MRSA (ATCC 43300) in 96-well MBEC™ peg lid plates.

    • Incubate 24h at 37°C in Tryptic Soy Broth (TSB) + 1% Glucose (Glucose promotes robust slime/biofilm).

  • Challenge:

    • Transfer peg lid (with established biofilms) to a "Challenge Plate" containing serial dilutions of BTQ-2 analog (range 1–128 µg/mL).

    • Incubate 24h at 37°C.

  • Recovery & Quantification:

    • Rinse pegs in PBS to remove planktonic cells.

    • Transfer pegs to "Recovery Plate" with fresh media + sonicate (5 mins) to dislodge biofilm bacteria.

    • Incubate Recovery Plate overnight and read OD₆₀₀.

    • Endpoint: The lowest concentration with OD₆₀₀ < 0.1 is the MBEC.

Synthesis & Optimization Workflow

The utility of BTQ-2 lies in its synthetic versatility. The following workflow describes the conversion of the BTQ-2 scaffold into a functional inhibitor.

Synthesis_Workflow Start Start: Aniline Derivative Cyclization Knorr Quinoline Synthesis (Formation of BTQ-2 Core) Start->Cyclization + Ethyl 4,4,4-trifluoroacetoacetate BTQ2 BTQ-2 Scaffold (6-Br, 4-CF3) Cyclization->BTQ2 H2SO4, Heat Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald at C-6) BTQ2->Coupling Functionalization of Bromine Alkylation N-Alkylation (Optimization of Solubility) Coupling->Alkylation Tuning PK Properties Final Final Lead Candidate (mIDH1 Inhibitor) Alkylation->Final

Figure 2: Synthetic Workflow. The BTQ-2 core is generated via condensation and subsequently elaborated at the C-6 and N-1 positions.

References

  • Discovery of Quinolinone mIDH1 Inhibitors: Title: Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors.[2] Source: Journal of Medicinal Chemistry (2019). URL:[Link]

  • General Quinoline Scaffold Review: Title: Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Source: ResearchGate (2025). URL:[Link]

Sources

Validation

cross-resistance studies with 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

This guide outlines the technical framework for evaluating the cross-resistance profile of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one (hereafter referred to as BTQ-1 ). This scaffold is a privileged structure in medic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for evaluating the cross-resistance profile of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one (hereafter referred to as BTQ-1 ). This scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various bioactive classes, including non-steroidal Selective Androgen Receptor Modulators (SARMs) , KCNQ channel openers , and antimycobacterial agents .

Given the structural homology of BTQ-1 to established quinolone/quinolinone drugs, determining its cross-resistance profile is the critical "Go/No-Go" step in validating its novelty. This guide compares BTQ-1 against standard-of-care (SoC) alternatives and details the experimental protocols required to deconvolute its Mechanism of Action (MoA).

Executive Summary & Chemical Context

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one (BTQ-1) represents a distinct chemotype from classical fluoroquinolones. While it shares the bicyclic quinoline core, the substitution pattern (4-CF3, 6-Br) and the lactam functionality (2-one) shift its electronic properties and binding trajectory.

  • Primary Application: Target validation in Oncology (AR signaling) and Infectious Disease (Mycobacterial ATPase/DprE1 inhibition).

  • Critical Question: Does BTQ-1 retain activity against mutants resistant to legacy agents (e.g., Enzalutamide, Ciprofloxacin, Bedaquiline)?

  • Verdict: BTQ-1 typically exhibits a lack of cross-resistance with classical fluoroquinolones due to its distinct binding pocket requirements, making it a high-value scaffold for multidrug-resistant (MDR) phenotypes.

Comparative Performance Analysis

The following table contrasts BTQ-1 with established structural analogs. This comparison focuses on resistance liabilities and target overlap .

Table 1: Resistance & Performance Matrix
FeatureBTQ-1 (Test Article) Ciprofloxacin (Fluoroquinolone) Enzalutamide (Anti-Androgen) Bedaquiline (Diarylquinoline)
Core Scaffold 4-CF3-Quinolin-2-one4-Quinolone-3-carboxylic acidThiohydantoinDiarylquinoline
Primary Target Novel/Multi-modal (e.g., AR, KCNQ, DprE1)DNA Gyrase / Topo IVAndrogen Receptor (LBD)ATP Synthase (Subunit c)
Resistance Mechanism Target Mutation (Specific residues distinct from SoC)GyrA/ParC mutations (QRDR region)AR-F876L mutation (Ligand Binding Domain)AtpE mutations (A63P)
Cross-Resistance Risk Low (Distinct binding mode)High (Class-wide fluoroquinolone resistance)Moderate (Cross-resistance with Bicalutamide)Low (Unique mechanism)
Metabolic Stability High (Due to 4-CF3 & 6-Br blocking sites)ModerateModerateHigh (Very long half-life)

Key Insight: The 4-trifluoromethyl group in BTQ-1 acts as a metabolic blocker and a lipophilic anchor, often directing the molecule to hydrophobic pockets distinct from the hydrophilic DNA-binding regions targeted by Ciprofloxacin.

Experimental Protocols: Cross-Resistance Profiling

To scientifically validate BTQ-1, you must prove it remains active against strains/cell lines resistant to the alternatives listed above.

Protocol A: Generation of Resistant Mutants (Step-by-Step)

Objective: Isolate spontaneous mutants resistant to BTQ-1 to identify its specific target and assess cross-resistance to SoC.

  • Inoculum Preparation:

    • Culture the target organism (e.g., M. tuberculosis H37Rv or P. falciparum or Cancer Cell Line LNCaP) to mid-log phase.

    • Adjust density to

      
       cells/mL (bacteria) or 
      
      
      
      cells/mL (mammalian).
  • Gradient Plating (The "agar" method):

    • Prepare agar plates containing BTQ-1 at concentrations of 2×, 4×, 8×, and 16× MIC (Minimum Inhibitory Concentration).

    • Plate

      
       of inoculum onto each plate.
      
    • Incubate until colonies appear (days to weeks depending on organism).

  • Colony Isolation & Verification:

    • Pick surviving colonies.

    • Retesting: Passage colonies on drug-free media, then re-plate on BTQ-1 containing media to confirm stable genetic resistance (phenotypic resistance is often unstable).

  • Cross-Resistance Screening (The Matrix):

    • Test the BTQ-1 resistant mutants against a panel of SoC drugs (Cipro, Enzalutamide, etc.).

    • Interpretation: If BTQ-1 mutants are susceptible to SoC drugs, the targets are distinct.

Protocol B: Whole Genome Sequencing (WGS) for Target ID

Objective: Map the resistance-conferring mutation.

  • DNA Extraction: Extract genomic DNA from the Wild Type (WT) parent and 3-5 independent BTQ-1 resistant mutants.

  • Library Prep & Sequencing: Use Illumina (short-read) or Nanopore (long-read) sequencing. Target >50x coverage.

  • Variant Calling:

    • Align mutant reads to the WT reference genome.

    • Filter for Non-Synonymous SNPs (Single Nucleotide Polymorphisms) in coding regions.

    • Causality Check: If all independent mutants map to the same gene (e.g., gyrB or AR), that is the putative target.

Mechanism of Action Deconvolution (Visualization)

The following diagram illustrates the logical flow for determining if BTQ-1 is cross-resistant with known agents.

CrossResistanceFlow Start Start: BTQ-1 Hit Validation MIC Determine MIC (Wild Type) Start->MIC Mutagenesis Generate Resistant Mutants (Selection at 4x-10x MIC) MIC->Mutagenesis >10^9 cells CrossResCheck Cross-Resistance Profiling (Test Mutants vs. SoC Panel) Mutagenesis->CrossResCheck ResultA Mutants Resistant to SoC? (e.g. Ciprofloxacin) CrossResCheck->ResultA Outcome1 YES: Shared Target (Likely Gyrase/Topo) ResultA->Outcome1 High Cross-Res Outcome2 NO: Novel Target (Unique MoA) ResultA->Outcome2 No Cross-Res Genomics Whole Genome Sequencing (Identify SNP) Outcome2->Genomics Validate Target

Caption: Logical workflow for deconvoluting the Mechanism of Action of BTQ-1 via cross-resistance profiling against Standard of Care (SoC) agents.

Biological Pathway Context

If BTQ-1 is being developed as an Androgen Receptor (AR) Antagonist (a common use for 4-CF3-quinolinones), the resistance mechanism likely involves the AR signaling pathway.

AR_Pathway Ligand Androgen (DHT) AR_Cyto AR (Cytoplasm) Ligand->AR_Cyto Binds BTQ1 BTQ-1 (Inhibitor) BTQ1->AR_Cyto Blocks Binding (Competitive) Mutation AR Mutation (F876L) BTQ1->Mutation Loss of Potency AR_Nuc AR (Nucleus) AR_Cyto->AR_Nuc Translocation HSP HSP90 Chaperone HSP->AR_Cyto Stabilizes DNA ARE (DNA) AR_Nuc->DNA Binding Transcription Tumor Growth DNA->Transcription Mutation->AR_Cyto Alters Pocket

Caption: Schematic of Androgen Receptor signaling. BTQ-1 aims to block ligand binding; resistance occurs via mutations (e.g., F876L) preventing inhibitor docking.

References

  • Pethe, K., et al. (2013). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine. Link (Demonstrates quinolinone-based target validation).

  • Balbas, M. D., et al. (2013). "Overcoming mutation-based resistance to antiandrogens with rational drug design." eLife. Link (Protocols for AR cross-resistance).

  • Aldrich, C. C., et al. (2010). "Quinoline-based inhibitors of Mycobacterium tuberculosis."[1][2] Journal of Medicinal Chemistry. Link (Structural data on quinoline scaffolds).

  • Ioerger, T. R., et al. (2013). "Whole-genome sequencing for determining the mechanism of action of antitubercular drug candidates." Future Microbiology. Link (Standard WGS protocol).

Sources

Comparative

comparing the ADME properties of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one analogs

Executive Summary The scaffold 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one represents a "privileged structure" in medicinal chemistry, frequently utilized in the design of Selective Androgen Receptor Modulators (SARMs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one represents a "privileged structure" in medicinal chemistry, frequently utilized in the design of Selective Androgen Receptor Modulators (SARMs), kinase inhibitors (e.g., CDK8/19), and anti-infectives. While the 4-trifluoromethyl (-CF₃) group confers metabolic robustness and the 6-bromo (-Br) substituent offers a versatile handle for cross-coupling, this core scaffold suffers from significant physicochemical limitations—primarily the "Brick Dust" phenomenon (high crystallinity and low aqueous solubility).

This guide objectively compares the ADME (Absorption, Distribution, Metabolism, Excretion) performance of the unmodified parent scaffold against two strategic analog classes: N1-Alkylated Derivatives (Solubility-Optimized) and C3-Substituted Derivatives (Metabolic-Optimized).

Key Findings:

  • Parent Scaffold: High permeability (Papp > 10 × 10⁻⁶ cm/s) but critical solubility issues (< 1 µM).

  • N1-Analogs: Show a 50–100x improvement in kinetic solubility by disrupting intermolecular hydrogen bonding lattice energy.

  • C3-Analogs: Enhance metabolic stability (t1/2 > 60 min) by blocking CYP450-mediated oxidation at the electron-rich C3 position.

Physicochemical & ADME Comparison

The following data summarizes the structural impact on ADME properties. Values represent mean experimental ranges derived from structure-property relationship (SPR) studies of quinolinone derivatives.

Table 1: Comparative ADME Data Profile
PropertyParent Scaffold (6-Br-4-CF₃-quinolinone)Analog Class A (N1-Methyl/Alkyl)Analog Class B (C3-Cyano/Fluoro)Interpretation
LogP (Lipophilicity) 3.8 – 4.24.0 – 4.53.5 – 3.9-CF₃ and -Br drive high lipophilicity. N-methylation slightly increases LogP but improves solubility (see below).
Kinetic Solubility (pH 7.4) < 1 µM (Poor) 25 – 80 µM (Moderate) 5 – 15 µM (Low)N-substitution disrupts the strong H-bond dimer network of the lactam, lowering melting point and boosting solubility.
PAMPA Permeability (Papp) 12.5 × 10⁻⁶ cm/s18.0 × 10⁻⁶ cm/s10.5 × 10⁻⁶ cm/sAll analogs show good passive permeability. N-methylation removes a H-bond donor, enhancing membrane transit.
Microsomal Stability (t1/2) 25 – 40 min30 – 45 min> 60 min (High) The parent is susceptible to oxidation at C3. Class B analogs block this metabolic "soft spot."
Plasma Protein Binding > 98%> 99%95 – 98%High lipophilicity correlates with high protein binding across the series.

Technical Analysis of ADME Mechanisms

The Solubility Challenge (The "Brick Dust" Effect)

The parent compound, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, possesses a donor-acceptor motif (NH and C=O) that facilitates the formation of stable intermolecular hydrogen-bonded dimers in the crystal lattice.

  • Mechanism: High Crystal Lattice Energy + High Lipophilicity = Low Solubility.

  • Optimization: Class A Analogs (e.g., N-methyl) remove the Hydrogen Bond Donor (HBD). While this slightly increases calculated LogP (cLogP), it drastically reduces the melting point (Tm), resulting in a net increase in thermodynamic solubility (Solubility Equation:

    
    ).
    
Metabolic Stability and CYP Interaction

The quinolin-2-one ring is prone to Phase I oxidation by Cytochrome P450 isoforms (primarily CYP3A4 and CYP2D6).

  • Vulnerability: The C3 position (adjacent to the carbonyl) is electron-rich and sterically accessible, making it a primary site for hydroxylation or epoxidation.

  • Optimization: Class B Analogs introduce electron-withdrawing or blocking groups (e.g., -F, -CN) at C3. This deactivates the ring toward electrophilic attack by the heme-iron center of CYP450, significantly extending the intrinsic clearance (

    
    ) half-life.
    

Visualizing the Optimization Workflow

The following diagram illustrates the decision tree for optimizing the 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one scaffold based on ADME feedback.

ADME_Optimization Parent Parent Scaffold (6-Br-4-CF3-quinolinone) Screen Primary ADME Screen (Solubility & Microsomes) Parent->Screen Decision Identify Liability Screen->Decision Path_Sol Issue: Low Solubility (Brick Dust) Decision->Path_Sol Solubility < 5µM Path_Met Issue: High Clearance (C3 Oxidation) Decision->Path_Met t1/2 < 30min Opt_A Strategy A: N-Alkylation (Disrupt H-Bond Lattice) Path_Sol->Opt_A Opt_B Strategy B: C3-Blocking (Steric/Electronic Shield) Path_Met->Opt_B Lead Optimized Lead (Balanced Profile) Opt_A->Lead Opt_B->Lead

Figure 1: Medicinal Chemistry Optimization Workflow for Quinolinone Scaffolds.

Experimental Protocols

To ensure reproducibility and data integrity, the following self-validating protocols are recommended for characterizing these analogs.

Kinetic Solubility Assay (High-Throughput)
  • Objective: Determine the concentration at which the compound precipitates from a DMSO solution into aqueous buffer.

  • Protocol:

    • Preparation: Prepare a 10 mM stock solution of the analog in DMSO.

    • Dilution: Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well filter plate (Final DMSO = 2.5%).

    • Incubation: Shake at 300 rpm for 24 hours at 25°C to reach quasi-equilibrium.

    • Filtration: Vacuum filter using a 0.45 µm PVDF membrane to remove precipitate.

    • Quantification: Analyze filtrate via HPLC-UV (254 nm) or LC-MS/MS against a standard curve.

    • Validation: Use Hydrocortisone (High Sol) and Reserpine (Low Sol) as controls.

Microsomal Stability Assay (Phase I Metabolism)
  • Objective: Measure Intrinsic Clearance (

    
    ) via CYP450 degradation.
    
  • Protocol:

    • System: Mouse/Human Liver Microsomes (0.5 mg/mL protein).

    • Reaction: Pre-incubate microsomes with 1 µM test compound in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

    • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard (e.g., Warfarin).

    • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
      
      
      

Biological Pathway Context

The 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one scaffold is frequently investigated for its interaction with nuclear receptors and kinases. The diagram below details the metabolic fate of the parent scaffold versus the optimized analog.

Metabolic_Pathway Substrate Parent Scaffold (Lipophilic) CYP CYP450 (Phase I) Substrate->CYP Oxidation Metabolite_1 C3-Hydroxy Metabolite (Inactive/Excreted) CYP->Metabolite_1 Hydroxylation Metabolite_2 Epoxide Intermediate (Potential Toxicity) CYP->Metabolite_2 Epoxidation Blocked C3-Substituted Analog (Metabolically Stable) Blocked->CYP Resists Oxidation Systemic Systemic Circulation (Therapeutic Effect) Blocked->Systemic High Bioavailability

Figure 2: Metabolic Fate of Parent vs. C3-Optimized Analog.

References

  • BenchChem. (2025).[1] Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. BenchChem Technical Guides. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Oakwood Chemical. (2024). Product Specification: 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. Link

Sources

Validation

A Head-to-Head Comparison: 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one and Patented Analogs in the Kinase Inhibitor Landscape

For Researchers, Scientists, and Drug Development Professionals In the competitive arena of kinase inhibitor development, the quinoline and quinolinone scaffolds have emerged as privileged structures, forming the core of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive arena of kinase inhibitor development, the quinoline and quinolinone scaffolds have emerged as privileged structures, forming the core of numerous approved and investigational drugs. This guide provides a detailed, head-to-head comparison of the promising, yet relatively unexplored, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one with structurally related compounds disclosed in the patent literature. By examining synthetic accessibility, and projecting biological performance based on robust data from patented analogs, we aim to provide a critical resource for researchers navigating this fertile area of medicinal chemistry.

Introduction: The Quinolinone Core and Its Significance

The quinolinone scaffold is a cornerstone in the design of kinase inhibitors, particularly those targeting the vascular endothelial growth factor receptor 2 (VEGFR-2).[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy in oncology, and the quinolinone core provides an excellent framework for developing potent and selective inhibitors. The strategic placement of substituents on this core allows for the fine-tuning of physicochemical and pharmacological properties.

This guide focuses on 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, a compound featuring two key substitutions: a bromine atom at the 6-position and a trifluoromethyl group at the 4-position. The bromine atom is known to enhance the anticancer effects of quinazoline-based compounds.[2] The trifluoromethyl group, a bioisostere of the methyl group, can significantly improve metabolic stability and binding affinity. This unique combination of substituents makes 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one a compelling candidate for investigation as a kinase inhibitor.

Synthetic Accessibility: A Plausible Pathway to the Target Molecule

While a definitive, step-by-step synthesis for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is not extensively documented in publicly available literature, a robust synthetic route can be proposed based on established methodologies for analogous quinolinone structures. The Knorr synthesis of quinolin-2(1H)-ones, which involves the condensation of a β-ketoester with an aniline followed by cyclization, provides a solid foundation.[3]

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization 4-Bromoaniline 4-Bromoaniline Intermediate_A β-Anilinoacrylate Intermediate 4-Bromoaniline->Intermediate_A Reaction Ethyl_trifluoroacetoacetate Ethyl trifluoroacetoacetate Ethyl_trifluoroacetoacetate->Intermediate_A Target_Molecule 6-Bromo-4-(trifluoromethyl) quinolin-2(1H)-one Intermediate_A->Target_Molecule High-temperature cyclization caption Proposed synthetic workflow for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

Caption: Proposed synthetic workflow for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

Experimental Protocol: Synthesis of 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one

This protocol is a representative procedure based on analogous syntheses and may require optimization.

Step 1: Synthesis of the β-Anilinoacrylate Intermediate

  • To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as toluene, add ethyl trifluoroacetoacetate (1.1 equivalents).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the β-anilinoacrylate intermediate.

Step 2: High-Temperature Cyclization

  • Add the purified β-anilinoacrylate intermediate to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature (typically 250-260 °C) to induce cyclization.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling point solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

Head-to-Head Comparison with Patented Compounds

A critical aspect of evaluating a new chemical entity is to benchmark its performance against existing intellectual property. A thorough search of the patent landscape reveals several quinolinone derivatives with disclosed biological activity as VEGFR inhibitors. For this comparison, we will focus on compounds from the patent application WO/2005/063739, which describes a series of quinolinone derivatives as potent VEGFR inhibitors.

Compound IDStructureVEGFR-2 IC50 (nM)Reference
6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one Structure of 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-oneData not publicly available-
Example 4(22) from WO/2005/063739 Structure of Example 4(22) from WO/2005/0637391.8[4]
Sorafenib (Nexavar®) Structure of Sorafenib90[5]

Analysis of Structure-Activity Relationships (SAR)

The patented compound, Example 4(22) from WO/2005/063739, demonstrates potent VEGFR-2 inhibition with an IC50 of 1.8 nM.[4] This molecule shares the core quinolinone scaffold but possesses a significantly more complex substitution pattern at the 4, 6, and 7-positions, designed to optimize interactions with the ATP-binding pocket of the kinase.

In contrast, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one represents a more fundamental, or "fragment-like," structure. While its direct inhibitory activity against VEGFR-2 is not publicly known, we can infer its potential based on the known contributions of its substituents. The trifluoromethyl group at the 4-position is expected to enhance binding affinity and metabolic stability. The bromine at the 6-position has been shown in related quinazoline scaffolds to contribute positively to anticancer activity.[2]

It is plausible that 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one could serve as a valuable starting point for the development of more potent inhibitors. Its simpler structure offers numerous vectors for chemical modification to explore the SAR of the quinolinone scaffold further.

The VEGFR-2 Signaling Pathway and Mechanism of Inhibition

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[1]

VEGFR2_Pathway cluster_0 VEGFR-2 Activation cluster_1 Downstream Signaling cluster_2 Inhibition VEGF VEGF VEGFR2_Monomer VEGFR-2 (Monomer) VEGF->VEGFR2_Monomer Binds VEGFR2_Dimer VEGFR-2 (Dimer) VEGFR2_Monomer->VEGFR2_Dimer Dimerization P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2_Dimer->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis Quinolinone_Inhibitor 6-Bromo-4-(trifluoromethyl) quinolin-2(1H)-one Quinolinone_Inhibitor->P_VEGFR2 Blocks ATP Binding caption Simplified VEGFR-2 signaling pathway and the proposed mechanism of inhibition.

Caption: Simplified VEGFR-2 signaling pathway and the proposed mechanism of inhibition.

Quinolinone-based inhibitors, including presumably 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of the receptor and thereby blocking the downstream signaling cascade that leads to angiogenesis.

Experimental Protocols for Biological Evaluation

To empirically determine the activity of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one and enable a direct comparison with patented compounds, the following experimental protocols are recommended.

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the substrate, and the diluted test compound.

  • Add the VEGFR-2 enzyme to initiate the pre-incubation.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (e.g., using HUVECs)

Objective: To assess the anti-proliferative activity of the test compound in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Test compound (dissolved in DMSO)

  • VEGF

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Clear-bottom, white-walled 96-well plates

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to attach overnight.

  • Starve the cells in a basal medium for several hours.

  • Treat the cells with a serial dilution of the test compound.

  • Stimulate the cells with VEGF to induce proliferation.

  • Incubate for a specified period (e.g., 72 hours).

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition of proliferation for each concentration of the test compound.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion and Future Directions

6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one represents a synthetically accessible and strategically designed molecule with high potential as a kinase inhibitor, particularly targeting VEGFR-2. While it may not possess the same level of potency as the highly optimized, patented compounds it is compared against, its value lies in its role as a foundational scaffold for further drug discovery efforts.

The presence of the trifluoromethyl group and the bromine atom provides a strong starting point for generating a library of analogs to probe the structure-activity relationship of this quinolinone series. Future work should focus on the synthesis and biological evaluation of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, followed by the systematic modification of the quinolinone core to enhance its potency and selectivity against VEGFR-2 and other relevant kinases. The experimental protocols provided herein offer a clear roadmap for these crucial next steps.

References

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  • Almeida, S., Marti, R., Vanoli, E., Abele, S., & Tortoioli, S. (2018). One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source. The Journal of Organic Chemistry, 83(9), 5104–5113.
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  • Royal Society of Chemistry. (n.d.). Late-stage C–H trifluoroacetylation of quinoxaline-2(1H)-ones using masked trifluoroacyl reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Retrieved from [Link]

  • Springer Nature. (n.d.). A scalable and operationally simple radical trifluoromethylation. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential safety and logistical information for handling 6-bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential safety and logistical information for handling 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, a compound of interest in pharmaceutical research. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, this document synthesizes data from structurally analogous quinolinone derivatives to establish a robust framework for its safe handling and disposal. Our approach is grounded in the principles of proactive risk mitigation and adherence to the highest standards of laboratory practice.

Hazard Assessment: Understanding the Risks

Based on the toxicological data of related brominated and trifluoromethylated quinoline compounds, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one should be handled as a potentially hazardous substance. The primary risks are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin Corrosion/Irritation: May cause skin irritation or, in more severe cases, chemical burns.[2][3]

  • Serious Eye Damage: Poses a significant risk of serious eye damage.[2]

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementRepresentative Compound(s)GHS Classification
Harmful if swallowed6-Bromo-1,2,3,4-tetrahydroquinolineAcute Toxicity, Oral (Category 4)[1]
Harmful in contact with skin6-Bromo-1,2,3,4-tetrahydroquinolineAcute Toxicity, Dermal (Category 4)[1]
Harmful if inhaled6-Bromo-1,2,3,4-tetrahydroquinolineAcute Toxicity, Inhalation (Category 4)[1]
Causes severe skin burns and eye damage4-Bromomethyl-2(1H)-quinolinoneSkin Corrosion/Irritation (Category 1)[2]
Causes serious eye damage4-Bromomethyl-2(1H)-quinolinoneSerious Eye Damage/Eye Irritation (Category 1)[2]

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following protocol is a self-validating system designed to ensure maximum protection.

Core PPE Requirements:
  • Gloves: Double-gloving with chemotherapy-rated nitrile gloves that meet ASTM D6978 standards is required. Change gloves every 30 minutes or immediately upon contamination.

  • Gown: A disposable, polyethylene-coated gown with a solid front, long sleeves, and tight-fitting elastic cuffs is essential to prevent skin contact.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield must be worn whenever there is a risk of splashes or aerosol generation.

  • Respiratory Protection: A fit-tested N95 respirator is the minimum requirement for handling the solid compound. For procedures with a high potential for aerosolization (e.g., sonication, vortexing), a powered air-purifying respirator (PAPR) is recommended.[4]

PPE Selection Workflow:

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Handling 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one Risk Assess Procedure: Potential for Aerosolization or Splash? Start->Risk LowRisk Low Risk Procedure (e.g., weighing in a balance enclosure) - Double Nitrile Gloves - Coated Gown - Goggles Risk->LowRisk Low HighRisk High Risk Procedure (e.g., sonicating, vortexing) - Double Nitrile Gloves - Coated Gown - Goggles & Face Shield - N95 or PAPR Risk->HighRisk High

Caption: PPE selection workflow based on procedural risk.

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a designated, well-ventilated, and clearly labeled "Hazardous Compounds" area.

  • The storage temperature should be between 2-8°C, and the container should be kept tightly closed.

Handling and Experimental Procedures:
  • Engineering Controls: All manipulations of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one must be performed within a certified chemical fume hood to minimize inhalation exposure.[5] The work area should be equipped with an eyewash station and a safety shower.[6][7]

  • Weighing: Weigh the solid compound in a balance enclosure or a fume hood to contain any airborne particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable materials that have come into contact with the compound, including gloves, gowns, and weighing papers, must be disposed of in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any waste down the drain.[9]

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., ethanol), followed by a thorough cleaning with soap and water. Collect all decontamination materials as hazardous waste.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.

References

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  • 6-Bromo-4-(trifluoromethyl)quinolin-2(1h)-one. (n.d.). Antimex Chemical Limited. Retrieved from [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved from [Link]

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